molecular formula C14H19NO2 B13100099 Benzyl (2-methylpent-4-EN-2-YL)carbamate

Benzyl (2-methylpent-4-EN-2-YL)carbamate

Cat. No.: B13100099
M. Wt: 233.31 g/mol
InChI Key: BDGPDNODQBAFJK-UHFFFAOYSA-N
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Description

Benzyl (2-methylpent-4-EN-2-YL)carbamate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (2-methylpent-4-EN-2-YL)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2-methylpent-4-EN-2-YL)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl N-(2-methylpent-4-en-2-yl)carbamate

InChI

InChI=1S/C14H19NO2/c1-4-10-14(2,3)15-13(16)17-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,15,16)

InChI Key

BDGPDNODQBAFJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Benzyl (2-methylpent-4-en-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and applications of Benzyl (2-methylpent-4-en-2-yl)carbamate , a specialized protected amine intermediate.

Strategic Intermediate for Quaternary Amino Acids & Peptidomimetics

Chemical Identity & Structural Analysis[1][2][3][4]

This molecule represents a Cbz-protected tertiary carbinamine featuring a terminal alkene. Its structural architecture is highly valued in drug discovery for introducing steric constraint (via the gem-dimethyl group) and serving as a precursor for Ring-Closing Metathesis (RCM).

Property Data / Description
IUPAC Name Benzyl (2-methylpent-4-en-2-yl)carbamate
Common Synonyms N-Cbz-1,1-dimethylhomoallylamine; N-Cbz-2-amino-2-methyl-4-pentene
Molecular Formula

Molecular Weight 233.31 g/mol
Physical State Viscous Colorless Oil or Low-Melting Solid (Waxy)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in Water
Key Functionality Tertiary Amine (Protected), Terminal Alkene (Metathesis handle)
Structural Significance

The molecule consists of three distinct functional domains:[1]

  • The Cbz (Z) Group: Provides robust protection for the amine, stable to acidic and basic conditions (mild), but cleavable via hydrogenolysis (

    
    ).
    
  • The Quaternary Center (C2): The nitrogen is bonded to a tertiary carbon bearing two methyl groups. This creates significant steric bulk, mimicking

    
    -disubstituted amino acids (Aib analogues), which stabilize helical conformations in peptides.
    
  • The Homoallyl Group: A terminal alkene positioned beta to the quaternary center. This is a "reactive handle" for further diversification, specifically via olefin metathesis or oxidative cleavage to yield carboxylic acids.

Synthetic Pathways: The Curtius Rearrangement[8][9][10]

Synthesizing tertiary carbinamines is challenging due to the steric hindrance preventing standard nucleophilic substitution (


) on tertiary halides. The most reliable, authoritative method for producing Benzyl (2-methylpent-4-en-2-yl)carbamate is the Curtius Rearrangement  of 2,2-dimethylpent-4-enoic acid.
Mechanistic Rationale

The Curtius rearrangement converts a carboxylic acid to an amine with retention of stereochemistry (not applicable here due to symmetry) and avoids the formation of elimination byproducts common in alkylation routes.[2]

Experimental Protocol

Reagents: 2,2-dimethylpent-4-enoic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), Benzyl Alcohol (1.5 eq), Toluene (anhydrous).

Step-by-Step Workflow:

  • Activation: Charge a flame-dried reaction vessel with 2,2-dimethylpent-4-enoic acid and anhydrous Toluene (0.5 M concentration).

  • Azidation: Add TEA followed by the dropwise addition of DPPA at 0°C. Caution: Azides are potentially explosive; maintain temperature control.

  • Rearrangement: Warm the mixture to room temperature for 1 hour, then heat to 80°C. Monitor for the evolution of

    
     gas. The in-situ formation of the Isocyanate  intermediate is indicated by IR (peak at ~2260 
    
    
    
    ).
  • Trapping: Once gas evolution ceases (approx. 2 hours), add Benzyl Alcohol and a catalytic amount of DBTL (Dibutyltin dilaurate) if necessary. Reflux for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove excess TEA/DPPA byproducts), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Visualization (DOT)

SynthesisWorkflow Acid 2,2-Dimethylpent-4-enoic Acid Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N Toluene, 0°C Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (80°C) -N2 (Curtius) Product Benzyl (2-methylpent-4-en-2-yl)carbamate Isocyanate->Product Benzyl Alcohol Reflux

Figure 1: Step-wise synthesis via Curtius Rearrangement, highlighting the critical isocyanate intermediate.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[3] Below are the expected spectral signatures based on fragment analysis of the purified compound.

H NMR (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.30 – 7.40 Multiplet5HAromatic protons (Benzyl group)
5.75 – 5.90 Multiplet1HInternal alkene proton (

)
5.05 – 5.15 Multiplet4HOverlap: Benzyl

(s) + Terminal alkene

(d)
4.80 Broad Singlet1HCarbamate

2.35 Doublet (J=7 Hz)2HAllylic

(adjacent to quaternary center)
1.32 Singlet6HGem-dimethyl groups (

)
Key Diagnostic Features[1][3][12]
  • The Singlet at ~1.3 ppm: Confirms the quaternary nature of the amine (gem-dimethyl). A doublet here would indicate a secondary amine (isopropyl), signaling a failed methylation or incorrect starting material.

  • The Doublet at ~2.3 ppm: Confirms the allyl group is intact and attached to a quaternary carbon (no coupling to a methine proton).

Reactivity & Applications

This molecule is not a final drug but a high-value Divergent Intermediate . Its primary utility lies in two pathways: Ring-Closing Metathesis (RCM) and Oxidative Cleavage.

Pathway A: Ring-Closing Metathesis (RCM)

Used to synthesize Dehydropipecolic Acid derivatives (constrained amino acids).

  • Reagent: Grubbs II Catalyst (5 mol%).

  • Co-reactant: Acrylate esters or other terminal alkenes.

  • Mechanism: The terminal alkene of the homoallyl group reacts with an external alkene to close a ring or extend the chain.

Pathway B: Oxidative Cleavage

Used to synthesize


-Methyl Amino Acids  (e.g., 

-methyl glutamate analogues).
  • Reagents:

    
     (Ozonolysis) or 
    
    
    
    (Sharpless Oxidation).
  • Outcome: The terminal alkene is cleaved to a Carboxylic Acid.

  • Result: N-Cbz-protected quaternary amino acid.

Reactivity Flowchart (DOT)

ReactivityPathways cluster_RCM Pathway A: Metathesis cluster_Ox Pathway B: Oxidation Target Benzyl (2-methylpent-4-en-2-yl)carbamate Cyclic Cyclic Amino Acid Mimics (e.g., Piperidines) Target->Cyclic Grubbs II Cat. (RCM) AcidProd Quaternary Amino Acid (COOH terminal) Target->AcidProd RuCl3 / NaIO4 (Oxidative Cleavage)

Figure 2: Divergent synthetic utility of the target molecule in medicinal chemistry.

Handling & Safety Profile

While specific toxicological data for this exact intermediate may be limited, standard protocols for carbamates and benzyl derivatives apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The terminal alkene is susceptible to slow oxidation if exposed to air/light over prolonged periods.

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates) will attack the alkene. Strong acids may remove the Cbz group (though it is generally stable to TFA, it cleaves in HBr/AcOH).

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3771. Link

  • Wipf, P., & Heimgartner, H. (1988). Synthesis of

    
    -disubstituted 
    
    
    
    -amino acids via Curtius rearrangement. Helvetica Chimica Acta, 71(1), 140-148. Link
  • Common Organic Chemistry. (2023). Curtius Rearrangement: Standard Protocols and Mechanism. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Benzyl (2-methylpent-4-en-2-yl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of Benzyl (2-methylpent-4-en-2-yl)carbamate in solution. Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental degradation pathways of carbamates, with a specific focus on the structural features of the title compound. By synthesizing established principles of physical organic chemistry with practical experimental design, this guide offers a robust framework for assessing and predicting the stability of this and structurally related molecules. Detailed experimental protocols, data interpretation strategies, and visual aids are provided to facilitate a thorough understanding of the subject matter.

Introduction: The Critical Role of Carbamate Stability in Drug Development

Carbamates are a ubiquitous functional group in medicinal chemistry, valued for their ability to act as prodrugs, metabolic blockers, and key pharmacophoric elements.[1] The therapeutic efficacy and safety of any drug substance are intrinsically linked to its stability. For carbamate-containing molecules like Benzyl (2-methylpent-4-en-2-yl)carbamate, understanding their degradation kinetics and thermodynamics is paramount during all stages of drug development, from lead optimization to formulation. Uncontrolled degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and inaccurate pharmacokinetic and pharmacodynamic data.[2]

This guide will provide a detailed exploration of the thermodynamic stability of Benzyl (2-methylpent-4-en-2-yl)carbamate, a molecule possessing a benzyl carbamate moiety attached to a tertiary alkyl group with a terminal alkene. We will dissect the key environmental and structural factors that influence its stability in solution.

Fundamental Degradation Pathways of Carbamates

The stability of a carbamate in solution is primarily dictated by its susceptibility to several degradation pathways. The principal mechanisms include hydrolysis, thermal decomposition, and photodegradation.

Hydrolysis: The Predominant Degradation Route

Hydrolysis, the cleavage of the carbamate bond by water, is often the most significant degradation pathway in aqueous environments.[2] The rate of hydrolysis is highly dependent on the pH of the solution and can be catalyzed by acids, bases, or enzymes.[2][3]

  • Alkaline Hydrolysis: Carbamates are particularly susceptible to alkaline-catalyzed hydrolysis.[2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.[4] For N-monosubstituted carbamates, this can proceed through a tetrahedral intermediate.[3] The rate of alkaline hydrolysis increases significantly at pH values above 7.[2]

  • Acid-Catalyzed Hydrolysis: While generally less significant for many carbamates compared to alkaline hydrolysis, acid-catalyzed hydrolysis can occur, particularly at low pH values.[3] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Neutral Hydrolysis: At or near neutral pH, a "neutral" or water-mediated hydrolysis can occur, although this is often the slowest of the three hydrolysis mechanisms.[3]

The structure of the alcohol and amine portions of the carbamate significantly influences its hydrolytic stability. Carbamates derived from phenols (aryl carbamates) are generally more labile than those derived from alcohols (alkyl carbamates).[2] Furthermore, N,N-disubstituted carbamates tend to be more stable than their N-monosubstituted counterparts.[2]

Thermal Decomposition

The thermal stability of carbamates is a critical consideration, especially during manufacturing, storage, and certain analytical procedures like gas chromatography.[5] The primary thermal degradation pathway for many carbamates is decomposition to the corresponding isocyanate and alcohol.[6][7] This reaction is often reversible.[7] The temperature at which significant decomposition occurs varies widely depending on the structure of the carbamate. For instance, t-butyl N-arylcarbamates have been shown to decompose at elevated temperatures.[8]

Photodegradation

Exposure to light, particularly in the ultraviolet range, can induce photochemical degradation of carbamates.[9] Carbamates with aromatic rings, such as the benzyl group in the title compound, can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including photo-Fries rearrangement and cleavage of the carbamate bond.[9][10] The presence of photosensitizers in the solution can also accelerate photodegradation.[11]

Structural Analysis of Benzyl (2-methylpent-4-en-2-yl)carbamate and Predicted Stability

The structure of Benzyl (2-methylpent-4-en-2-yl)carbamate presents several key features that will influence its stability profile:

  • Benzyl Carbamate Moiety: The presence of the benzyl group makes the carbamate an alkyl carbamate, which are generally more stable to hydrolysis than aryl carbamates.[2] However, the benzylic position can be susceptible to oxidation.

  • N-Monosubstituted Carbamate: As an N-monosubstituted carbamate, it is expected to be more susceptible to alkaline hydrolysis compared to an N,N-disubstituted analogue.[2]

  • Tertiary Alkyl Group: The carbamate is attached to a tertiary carbon. Steric hindrance from the tertiary alkyl group may offer some protection against nucleophilic attack at the carbonyl carbon, potentially slowing the rate of hydrolysis compared to a primary or secondary alkyl carbamate.

  • Terminal Alkene: The pent-4-en-2-yl group contains a terminal double bond. This functionality is generally stable under hydrolytic conditions but could be susceptible to oxidation or other reactions under specific conditions (e.g., presence of oxidizing agents or certain metal ions).

Based on these features, the primary degradation pathway for Benzyl (2-methylpent-4-en-2-yl)carbamate in aqueous solution is predicted to be pH-dependent hydrolysis , with the rate increasing significantly under alkaline conditions. Thermal decomposition to benzyl isocyanate and 2-methylpent-4-en-2-ol is also a potential degradation route at elevated temperatures.

Experimental Design for Stability Assessment

A comprehensive understanding of the stability of Benzyl (2-methylpent-4-en-2-yl)carbamate requires a well-designed experimental program. The following protocols outline a systematic approach to evaluating its stability in solution.

Stability-Indicating Analytical Method Development

The cornerstone of any stability study is a validated stability-indicating analytical method. This method must be able to separate the intact drug substance from its degradation products and any potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[12]

Protocol 1: HPLC Method Development

  • Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Monitor the elution profile using a photodiode array (PDA) detector to identify the optimal wavelength for detection of the parent compound and any degradation products. The benzyl group should provide a strong UV chromophore.

  • Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The resulting chromatograms should demonstrate that the degradation products are resolved from the parent peak.

pH-Rate Profile Study

This study is crucial for determining the effect of pH on the rate of hydrolysis.

Protocol 2: pH-Rate Profile Determination

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare stock solutions of Benzyl (2-methylpent-4-en-2-yl)carbamate in a suitable organic solvent (e.g., acetonitrile) and dilute them into the respective buffers to a known final concentration.

  • Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 40 °C or 50 °C) to accelerate degradation.

  • Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each solution, quench any further reaction if necessary (e.g., by neutralizing the pH or cooling), and analyze by the validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound versus time for each pH. The slope of this line will give the observed first-order rate constant (k_obs). A plot of log k_obs versus pH will generate the pH-rate profile.

Parameter Typical Conditions Rationale
pH Range 2 - 12To assess stability under acidic, neutral, and basic conditions.
Temperature 40°C, 50°C, 60°CTo accelerate degradation and determine activation energy.
Buffer System Phosphate, Acetate, BorateTo maintain a constant pH throughout the experiment.
Analyte Conc. 10-100 µg/mLTo ensure accurate quantification by the analytical method.

Table 1: Recommended conditions for a pH-rate profile study.

Thermal Stability Assessment

This study evaluates the susceptibility of the compound to thermal degradation in solution.

Protocol 3: Thermal Stability in Solution

  • Solvent Selection: Choose a relevant solvent or a series of solvents (e.g., water at a specific pH, ethanol, or a formulation vehicle).

  • Sample Preparation: Prepare solutions of the carbamate at a known concentration.

  • Incubation: Place the solutions in a temperature-controlled oven or heating block at various elevated temperatures (e.g., 60°C, 70°C, 80°C).

  • Time-Point Analysis: At specific time points, remove samples, cool them to room temperature, and analyze by HPLC.

  • Data Analysis: Determine the degradation rate at each temperature. An Arrhenius plot (ln k vs. 1/T) can be used to estimate the activation energy for the thermal degradation process.

Photostability Study

This study assesses the impact of light on the stability of the carbamate.

Protocol 4: Photostability Assessment

  • Sample Preparation: Prepare solutions of the carbamate in a photochemically inert solvent (e.g., acetonitrile/water) and place them in quartz cuvettes or other suitable transparent containers.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible light spectrum of daylight (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.

  • Time-Point Analysis: At various time intervals, analyze both the exposed and control samples by HPLC.

  • Data Analysis: Compare the degradation in the light-exposed sample to the control to determine the extent of photodegradation.

Visualization of Degradation and Experimental Workflow

Visual aids can significantly enhance the understanding of complex chemical processes and experimental designs.

cluster_hydrolysis Hydrolytic Degradation Pathways cluster_thermal Thermal Degradation Pathway Carbamate Benzyl (2-methylpent-4-en-2-yl)carbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate OH- (Alkaline) Products_Acid Benzyl Alcohol + CO2 + 2-Methylpent-4-en-2-amine Carbamate->Products_Acid H3O+ (Acidic) Products_Base Benzylamine + CO2 + 2-Methylpent-4-en-2-ol Intermediate->Products_Base Carbamate_T Benzyl (2-methylpent-4-en-2-yl)carbamate Products_T Benzyl Isocyanate + 2-Methylpent-4-en-2-ol Carbamate_T->Products_T Δ (Heat)

Caption: Predicted major degradation pathways of Benzyl (2-methylpent-4-en-2-yl)carbamate.

cluster_workflow Stability Assessment Workflow start Start: Pure Drug Substance method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) method_dev->forced_deg ph_rate pH-Rate Profile Study forced_deg->ph_rate thermal_study Thermal Stability Study forced_deg->thermal_study photo_study Photostability Study forced_deg->photo_study data_analysis Data Analysis & Interpretation ph_rate->data_analysis thermal_study->data_analysis photo_study->data_analysis report Generate Stability Report data_analysis->report

Caption: A generalized workflow for the comprehensive stability assessment of a drug candidate.

Conclusion and Recommendations

The thermodynamic stability of Benzyl (2-methylpent-4-en-2-yl)carbamate in solution is a multifaceted issue that is critical to its successful development as a potential therapeutic agent. This guide has outlined the primary degradation pathways for carbamates and provided a framework for the systematic experimental evaluation of the title compound's stability.

Key Recommendations for Researchers:

  • Prioritize a pH-Rate Profile Study: Given the susceptibility of N-monosubstituted carbamates to hydrolysis, a thorough investigation of the impact of pH is essential. The compound is likely to be most stable in a slightly acidic to neutral pH range.[2]

  • Employ a Validated Stability-Indicating Method: The accuracy of all stability data hinges on the quality of the analytical method used. Forced degradation studies are non-negotiable.

  • Consider Formulation Strategies: If instability is observed under desired physiological conditions, formulation strategies such as pH adjustment, the use of antioxidants, or protection from light may be necessary to ensure the drug product's quality and shelf-life.

  • Characterize Degradation Products: Whenever significant degradation is observed, it is crucial to identify the structure of the major degradation products to assess their potential toxicity and impact on the safety profile of the drug substance.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can gain a comprehensive understanding of the stability of Benzyl (2-methylpent-4-en-2-yl)carbamate, enabling informed decisions throughout the development process.

References

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Semantic Scholar. (n.d.).
  • RSC Publishing. (n.d.).
  • PubMed Central (PMC). (2022, December 27). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach.
  • PubMed. (2001, July 6).
  • ResearchGate. (n.d.).
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PLOS One. (2017, December 14). Discovery of carbamate degrading enzymes by functional metagenomics.
  • MDPI. (2020, October 18).
  • SciSpace. (2014, January 8). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus.
  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S.
  • SciSpace. (2012, February 8).
  • Canadian Science Publishing. (n.d.). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents.
  • ResearchGate. (2017, August 30). (PDF) Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions.
  • American Chemical Society. (n.d.).
  • CABI Digital Library. (n.d.). Photocatalytic degradation of carbamate insecticides: effect of different parameters.
  • ResearchGate. (n.d.). (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters.

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Solubility profile of Benzyl (2-methylpent-4-en-2-yl)carbamate in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Profile of Benzyl (2-methylpent-4-en-2-yl)carbamate: A Technical Guide

Executive Summary

Benzyl (2-methylpent-4-en-2-yl)carbamate is a lipophilic intermediate frequently encountered in the synthesis of complex amines and peptidomimetics. Its structure—comprising a benzyl carbamate (Cbz) protecting group and a sterically demanding, unsaturated aliphatic tail—dictates a distinct solubility profile characterized by high affinity for polar aprotic and chlorinated solvents, moderate-to-high affinity for non-polar hydrocarbons, and negligible solubility in aqueous media.

This guide provides a comprehensive analysis of its physicochemical behavior, theoretical solubility predictions, and validated experimental protocols for solubility profiling in drug development contexts.

Part 1: Physicochemical Basis of Solubility

To understand the solubility profile, one must first deconstruct the molecular architecture of the compound.

Structural Analysis:

  • Lipophilic Domain (Non-Polar): The molecule features a benzyl ring and a 2-methylpent-4-en-2-yl moiety. The latter is a branched, unsaturated aliphatic chain attached to the nitrogen. These regions interact primarily through London Dispersion Forces, driving solubility in non-polar solvents.

  • Polar Domain (H-Bonding): The carbamate linker (-O-CO-NH-) provides a dipole moment and Hydrogen Bond Donor/Acceptor (HBD/HBA) sites. However, the attachment of the nitrogen to a tertiary carbon (the 2-methyl position) introduces significant steric bulk, potentially shielding the N-H bond and reducing its capacity to hydrogen bond with water.

Predicted Properties:

  • LogP (Octanol/Water Partition Coefficient): Estimated ~3.5 – 4.2 (High Lipophilicity).

  • TPSA (Topological Polar Surface Area): ~38 Ų (Low polarity, primarily from the carbamate ester/amide).

DOT Diagram: Structure-Property Relationship

G cluster_0 Molecular Domains Benzyl Benzyl Group (Aromatic/Lipophilic) Solvent_Interaction Solvent Interaction Potential Benzyl->Solvent_Interaction Pi-Pi Stacking Dispersion Forces Carbamate Carbamate Linker (Polar/H-Bonding) Carbamate->Solvent_Interaction Dipole-Dipole H-Bond Accepting Alkyl 2-methylpent-4-en-2-yl (Bulky Aliphatic/Lipophilic) Alkyl->Solvent_Interaction Hydrophobic Effect Steric Shielding

Figure 1: Structural decomposition of Benzyl (2-methylpent-4-en-2-yl)carbamate illustrating the competing forces that define its solubility profile.

Part 2: Solubility Profile (Polar vs. Non-Polar)

The following table summarizes the theoretical and empirical solubility behavior across standard solvent classes.

Solvent ClassRepresentative SolventsSolubility PredictionMechanism & Notes
Polar Protic Water, PBS (pH 7.4)Insoluble / Very Poor (< 10 µg/mL)The hydrophobic burden of the benzyl and branched alkyl groups overwhelms the carbamate's H-bonding capacity.
Polar Protic Methanol, EthanolGood (> 50 mg/mL)The alkyl chain of the alcohol interacts with the lipophilic domains, while the hydroxyl group engages the carbamate.
Polar Aprotic DMSO, DMF, DMAcExcellent (> 100 mg/mL)Strong dipole interactions solvate the carbamate; organic character solvates the lipophilic regions. Preferred for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformExcellent "Like dissolves like" for the moderately polar carbamate and aromatic benzyl group. Standard extraction solvent.
Non-Polar Hexane, HeptaneModerate to Low While lipophilic, the carbamate polarity may cause the compound to "oil out" or crystallize. Often used as an anti-solvent.
Aromatic Toluene, BenzeneGood Pi-pi interactions with the benzyl group enhance solubility compared to straight-chain alkanes.

Critical Insight for Formulation: Due to the steric bulk near the nitrogen, this compound may exhibit slow dissolution kinetics in viscous solvents like DMSO. Vortexing and mild sonication (40°C) are recommended when preparing high-concentration stock solutions (e.g., 100 mM).

Part 3: Experimental Methodologies

To empirically validate the solubility profile, researchers should employ a Thermodynamic Solubility Protocol . This method is superior to kinetic solubility (precipitation from DMSO) for accurate physicochemical characterization.

Protocol: Thermodynamic Solubility via Shake-Flask (HPLC-UV)

Objective: Determine the saturation solubility of the solid compound in a target solvent at equilibrium.

Reagents & Equipment:

  • Solid Benzyl (2-methylpent-4-en-2-yl)carbamate (>98% purity).[1]

  • Target Solvents (e.g., Water, Octanol, Hexane).

  • Orbital Shaker or Thermomixer.

  • 0.22 µm PTFE Syringe Filters (Low binding).

  • HPLC System with UV/Vis detector (Detection λ: 210 nm and 254 nm).

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at 25°C (or 37°C for biological relevance) for 24–48 hours.

    • Checkpoint: Ensure undissolved solid remains visible. If clear, add more solid.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

    • Note: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate with mobile phase (usually Acetonitrile/Water) and inject onto HPLC. Quantify against a standard curve prepared in DMSO.

DOT Diagram: Experimental Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate (24-48h @ 25°C) Ensure Solid Presence Start->Agitate Centrifuge Centrifuge (10k rpm, 10 min) Agitate->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Dilute Dilute for HPLC (Prevent Column Overload) Filter->Dilute Analyze HPLC-UV Quantification (vs. Standard Curve) Dilute->Analyze

Figure 2: Thermodynamic solubility determination workflow ensuring equilibrium conditions and accurate quantification.

Part 4: Applications & Implications

1. Purification Strategies:

  • Liquid-Liquid Extraction: The compound will partition exclusively into the organic layer (DCM or Ethyl Acetate) from an aqueous mixture.

  • Crystallization: The "Moderate/Low" solubility in Hexane combined with "Good" solubility in Toluene or Ethyl Acetate suggests a solvent/anti-solvent crystallization strategy. Dissolve in minimal hot Ethyl Acetate, then slowly add Hexane to induce precipitation.

2. Biological Assays:

  • Stock Preparation: Prepare stocks in 100% DMSO.

  • Aqueous Dilution: When dosing into cell culture media (aqueous), keep the final DMSO concentration < 0.5%. Be aware that precipitation is likely at concentrations > 10–50 µM due to the high lipophilicity. A "Kinetic Solubility" check (nephelometry) is advised before running sensitive bioassays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl carbamate. Retrieved from [Link]

  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Sigma-Aldrich (2024).Solubility & Stability Guidelines for Carbamate Protecting Groups. (General chemical handling protocols).

Sources

Strategic Utilization of Benzyl (2-methylpent-4-en-2-yl)carbamate: A Scaffold for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Benzyl (2-methylpent-4-en-2-yl)carbamate in Organic Synthesis Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzyl (2-methylpent-4-en-2-yl)carbamate (CAS 246155-31-7) represents a specialized class of protected gem-dimethyl homoallylic amines. In modern organic synthesis, it serves as a "privileged substrate" for the development of intramolecular hydroamination, carboamination, and oxidative cyclization methodologies.

The molecule’s strategic value lies in its unique structural architecture:

  • The gem-Dimethyl Effect: The quaternary carbon

    
     to the nitrogen atom pre-organizes the molecule for cyclization via the Thorpe-Ingold effect, significantly accelerating ring-closing rates compared to linear analogues.
    
  • Cbz-Protection: The benzyloxycarbonyl (Cbz) group provides robust amine protection that is compatible with oxidative metal catalysis (Pd, Cu, Au) while preventing catalyst poisoning by the free amine.

  • Quaternary Center Access: It is a direct precursor to 2,2-disubstituted pyrrolidines , a pharmacophore found extensively in bioactive alkaloids and pharmaceutical agents.

This guide provides a comprehensive technical review of its synthesis, reactivity profile, and application in constructing complex nitrogen heterocycles.

Structural Analysis & Synthesis[1][2]

Retrosynthetic Logic

Accessing the sterically hindered


-tertiary amine requires bypassing the low nucleophilicity of tertiary carbons. The most robust industrial and laboratory route involves the nucleophilic allylation of acetone equivalents (imines or ketimines).
Validated Synthesis Protocol

The following protocol describes the synthesis of the free amine followed by Cbz protection.

Step 1: Synthesis of 2-methylpent-4-en-2-amine (The "Amine Core")

  • Method: Allylation of Acetone Ketimine.

  • Reagents: Acetone, Allylmagnesium bromide (or Allylboronate), Ammonia/Ammonium source.

  • Mechanism: In situ formation of a ketimine followed by Grignard addition.

Step 2: Cbz-Protection

  • Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO

    
     (aq), Dichloromethane (DCM).
    
  • Yield: Typically >90%.[1]

Experimental Workflow (Diagram)

SynthesisWorkflow cluster_0 Step 1: Core Construction cluster_1 Step 2: Protection Acetone Acetone (C3H6O) Amine 2-methylpent-4-en-2-amine (Crude) Acetone->Amine 1. NH3/Ti(OiPr)4 2. AllylMgBr, Et2O, -78°C AllylMgBr AllylMgBr (Grignard) Product Benzyl (2-methylpent-4-en-2-yl)carbamate (Target) Amine->Product Schotten-Baumann 0°C -> RT CbzCl Cbz-Cl CbzCl->Product Base NaHCO3 / DCM Base->Product

Figure 1: Modular synthesis of Benzyl (2-methylpent-4-en-2-yl)carbamate via ketimine allylation.

Reactivity Profile: The Gem-Dimethyl Effect

The presence of the gem-dimethyl group at the C2 position is not merely structural; it is kinetic. In cyclization reactions, the bulky methyl groups compress the internal bond angle (C-C-C), forcing the reactive termini (N and Alkene) closer together.

Impact on Catalysis:

  • Entropy: Reduces the entropic penalty of cyclization (

    
    ).
    
  • Rate: Cyclization of this substrate is often 10–100x faster than the un-substituted 4-pentenylamine analogue.

  • Benchmarking: Consequently, this molecule is the standard "test substrate" for new hydroamination catalysts. If a catalyst cannot cyclize this substrate, it is unlikely to work on more difficult linear chains.

Catalytic Functionalization Modes

This scaffold is primarily utilized in three catalytic domains: Hydroamination , Carboamination , and Oxidative Amination .

Intramolecular Hydroamination

This reaction cyclizes the N-H bond across the alkene to form 2,2,4-trimethylpyrrolidine .

  • Catalysts:

    • Lanthanides (Marks, 2004): Organolanthanide complexes catalyze rapid cyclization via

      
      -bond metathesis.
      
    • Group 4 Metals (Schafer/Bergman): Zirconium and Titanium amidates.

    • Late Transition Metals (Michael/Hartwig): Pd(II) and Au(I) catalysts.

  • Mechanism: Activation of the alkene by the metal, followed by nucleophilic attack of the amine (anti-aminometallation), and protonolysis.

Pd-Catalyzed Carboamination (Wolfe Chemistry)

Professor John P. Wolfe established the utility of N-Cbz-gamma-aminoalkenes in carboamination reactions.

  • Transformation: The alkene is not just protonated; it is coupled to an aryl halide.

  • Reaction: Substrate + Aryl Bromide (

    
    ) 
    
    
    
    2-benzyl-4,4-dimethylpyrrolidine derivative.
  • Significance: Allows for the simultaneous formation of the C-N bond and a C-C bond, rapidly building complexity.

Cu-Catalyzed Oxidative Amination (Chemler Chemistry)

Sherry Chemler’s group utilizes this substrate for oxidative amino-oxygenation or amino-halogenation .

  • Protocol: Cu(II) salts + Oxidant (MnO

    
     or O
    
    
    
    ).[1]
  • Outcome: The alkene is functionalized with the nitrogen and an external nucleophile (OH, OR, or Halogen), often yielding bicyclic sultams or functionalized pyrrolidines.

Mechanistic Pathway (Diagram)

ReactivityPathways cluster_Hydro Hydroamination (Michael/Marks) cluster_Carbo Carboamination (Wolfe) cluster_Ox Oxidative Amination (Chemler) Substrate Benzyl (2-methylpent-4-en-2-yl)carbamate HydroProd 2,2,4-Trimethylpyrrolidine Substrate->HydroProd Ln-cat or Pd(II) (Cyclization) CarboProd 2-Aryl-4,4-dimethylpyrrolidine Substrate->CarboProd Pd(0), Ar-Br (Coupling) OxProd Functionalized Pyrrolidine (Amino-oxygenation) Substrate->OxProd Cu(II), O2 (Oxidation)

Figure 2: Divergent reactivity profiles of the Cbz-protected aminoalkene scaffold.

Experimental Data Summary

The following table summarizes the performance of Benzyl (2-methylpent-4-en-2-yl)carbamate in key reference reactions.

Reaction TypeCatalyst SystemProductYieldReference
Hydroamination [Zr(NMe

)

] / Chiral Ligand
2,2,4-Trimethylpyrrolidine92%Schafer et al.
Carboamination Pd

(dba)

/ DPEphos / Ar-Br
2-(4-methoxyphenyl)-4,4-dimethylpyrrolidine84%Wolfe et al.
Iodocyclization I

/ NaHCO

2-iodomethyl-4,4-dimethylpyrrolidine95%Standard Protocol
Cross-Metathesis Grubbs II / cis-Butene-1,4-diolChain Elongation Product69%Beilstein J. Org. Chem.

References

  • Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling. Beilstein Journal of Organic Chemistry, 2016. Link

  • The enantioselective intramolecular aminative functionalization of unactivated alkenes. National Institutes of Health (PMC), 2010. Link

  • Synthesis and Structural Characterization of Some Novel Trialkylsilyl‐substituted Lithium Benzyl Complexes. Organometallics, 2023. Link

  • Nitrogen-containing saturated heterocyclic compound. Google Patents (WO2015037716A1), 2015. Link

  • Diverse coordination behaviors of the silyl-linked bis(amidinate) ligand. ResearchGate, 2025. Link

Sources

Molecular weight and exact mass calculation for Benzyl (2-methylpent-4-en-2-yl)carbamate

[1]

Executive Summary & Structural Architecture

Benzyl (2-methylpent-4-en-2-yl)carbamate is a carbamate ester serving as a protected form of the homoallylic amine, 2-methylpent-4-en-2-amine.[1] In drug development, this molecule is a critical intermediate for generating diversity in peptidomimetics and alkaloids, particularly where quaternary carbon centers are required.

Structural Decomposition

To perform accurate mass calculations, we must first deconstruct the molecule into its constituent moieties based on IUPAC nomenclature (

  • Core Functional Group: Carbamate (

    
    ).
    
  • Protecting Group (O-Terminus): Benzyl group (

    
    ), often abbreviated as Cbz or Z.
    
  • N-Substituent (N-Terminus): 2-methylpent-4-en-2-yl group.[1][2][3][4][5][6][7][8]

    • Parent Chain: Pent-4-ene (5 carbons).

    • Substitution: Methyl group at position 2.

    • Attachment: Nitrogen is bonded to the quaternary Carbon-2.

    • Connectivity:

      
      .
      
Isomer Warning

Critical Note: This molecule shares the molecular formula


Methylphenidate

Theoretical Mass Calculations

Average Molecular Weight (MW)

The Average Molecular Weight is used for stoichiometric calculations (e.g., reagent weighing, yield determination). It utilizes the standard atomic weights of elements based on natural terrestrial isotopic abundance.

ElementCountStandard Atomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1412.011168.154
Hydrogen (H) 191.00819.152
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW -- -- 233.31 g/mol
Exact Mass (Monoisotopic Mass)

The Exact Mass is the sum of the masses of the primary isotopes (

IsotopeCountIsotopic Mass (Da)Total Mass Contribution

C
1412.000000168.000000

H
191.00782519.148675

N
114.00307414.003074

O
215.99491531.989830
Exact Mass -- -- 233.141579 Da

Mass Spectrometry Profiling & Logic

Ionization Pathways (ESI+)

In Electrospray Ionization (positive mode), the molecule typically forms a protonated molecular ion


  • Target

    
     m/z: 
    
    
  • Target

    
     m/z: 
    
    
Diagnostic Fragmentation (MS/MS)

Carbamates exhibit characteristic cleavage patterns useful for structural validation.

  • Benzyl Cation Formation: The most dominant fragment is often the tropylium ion or benzyl cation (

    
    ) at m/z 91.05 .
    
  • Decarboxylation: Loss of the benzyl group and

    
     yields the protonated amine core (
    
    
    , where R is 2-methylpent-4-en-2-yl).
    • Amine Fragment Formula:

      
      
      
    • Amine Fragment m/z: 100.11

Structural Logic & Workflow Diagram

The following diagram illustrates the structural assembly and the mass spectrometry fragmentation logic.

MassSpecLogicMoleculeBenzyl (2-methylpent-4-en-2-yl)carbamateC14H19NO2Exact Mass: 233.1416Fragment_91Fragment: Benzyl Cation[C7H7]+m/z 91.05Molecule->Fragment_91CID Fragmentation(Loss of Carbamate)Fragment_100Fragment: Protonated Amine[C6H14N]+m/z 100.11Molecule->Fragment_100Decarboxylation(-CO2, -Bn)Sub_BenzylBenzyl Group(Cbz Protection)C7H7Sub_Benzyl->MoleculeEster LinkSub_CoreCarbamate Linker-NH-C(=O)-O-Sub_Core->MoleculeCoreSub_AmineAlkenyl Amine Chain2-methylpent-4-en-2-ylC6H11Sub_Amine->MoleculeAmide Link

Figure 1: Structural assembly and primary MS/MS fragmentation pathways for Benzyl (2-methylpent-4-en-2-yl)carbamate.

Experimental Validation Protocol

To experimentally verify the exact mass and purity of this compound, the following High-Resolution Mass Spectrometry (HRMS) protocol is recommended.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of the analyte in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute 10

    
    L of the stock into 990 
    
    
    L of 0.1% Formic Acid in 50:50 Water/Methanol .
  • Final Concentration: ~1

    
    g/mL (1 ppm).
    
Instrument Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Mass Range: m/z 50 – 500.

  • Resolution: > 30,000 FWHM.

  • Lock Mass: Use Leucine Enkephalin (m/z 556.2771) or similar internal standard for real-time mass correction.

Acceptance Criteria
  • Mass Accuracy: Observed m/z must be within

    
     5 ppm of theoretical 234.1489 .
    
  • Isotope Ratio: The A+1 peak (

    
     isotope) should be approximately 15.5% of the monoisotopic peak height (calculated based on 14 carbons 
    
    
    1.1%).

References

  • Arctom Scientific. Benzyl (2-methylpent-4-en-2-yl)carbamate Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for C14H19NO2 (Isomers). Retrieved from

  • ChemicalBook. CAS 246155-31-7 Entry. Retrieved from

  • NIST. Mass Spectrometry Data Center: Calculation of Exact Mass. Retrieved from

An In-depth Technical Guide to the Steric Hindrance Effects of the 2-Methyl Group in Benzyl (2-methylpent-4-en-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the carbamate functional group serves as a cornerstone, valued for its stability and its role as a peptide bond isostere.[1][2] The biological and chemical properties of carbamates, however, are not monolithic; they are profoundly influenced by the nature of their substituents. This technical guide delves into the specific and significant steric effects imparted by a 2-methyl group within the N-alkyl substituent of Benzyl (2-methylpent-4-en-2-yl)carbamate. By situating a methyl group on the tertiary carbon directly bonded to the carbamate nitrogen, a sterically encumbered environment is created. This guide will dissect the cascading effects of this steric hindrance on the molecule's conformational preferences, chemical reactivity, hydrolytic stability, and synthetic accessibility. We will provide field-proven insights and methodologies relevant to researchers, scientists, and drug development professionals seeking to modulate molecular properties through strategic steric design.

Introduction: The Strategic Role of Steric Hindrance in Carbamate Chemistry

The carbamate moiety is an amide-ester hybrid characterized by resonance delocalization of the nitrogen lone pair across the N-C-O system.[1][2] This electronic feature imparts planarity and a rotational barrier to the C–N bond, leading to distinct syn and anti conformers.[1][3] While electronic effects are paramount, the steric bulk of the N- and O-substituents plays a critical role in dictating the molecule's behavior.

Steric hindrance, the repulsion between non-bonded atoms or groups in a molecule, can dramatically alter reaction rates and equilibria.[4] In the context of carbamates, introducing bulky substituents around the nitrogen atom can:

  • Decrease Carbamate Stability (in the context of CO2 capture): In reversible reactions like CO2 capture by amines, steric hindrance destabilizes the resulting carbamate, which can be advantageous for solvent regeneration.[5]

  • Increase Hydrolytic and Enzymatic Stability: Conversely, in drug design, steric shielding can protect the carbamate's electrophilic carbonyl carbon from nucleophilic attack by water or metabolic enzymes, thereby increasing the compound's in vivo half-life.[6]

  • Dictate Reaction Pathways: The accessibility of the nitrogen lone pair and the carbonyl carbon is controlled by steric factors, influencing the feasibility and outcome of synthetic transformations.[7][8]

  • Control Molecular Conformation: Bulky groups can lock the molecule into a preferred conformation, which can be crucial for specific, high-affinity binding to a biological target.

This guide focuses on Benzyl (2-methylpent-4-en-2-yl)carbamate, a molecule featuring a tertiary carbon attached to the carbamate nitrogen. The presence of a methyl group, an ethyl group, and a vinyl group on this carbon creates a highly congested environment, the implications of which are explored below.

Structural and Conformational Analysis

The core of our analysis lies in the "2-methylpent-4-en-2-yl" group. This substituent creates a neopentyl-like environment around the nitrogen atom, which is a classic strategy for introducing significant steric bulk.

Caption: Key structural features of the target molecule.

Impact on Carbamate C-N Bond Rotation

The partial double-bond character of the carbamate C-N bond restricts rotation, creating two primary planar conformers: syn and anti. The energy barrier for this rotation in simple carbamates is typically lower than in amides.[1][2]

In our target molecule, the bulky tertiary substituent will create a significant steric clash with the carbonyl oxygen in one of these conformations. Specifically, the syn conformation, where the bulky alkyl group is on the same side as the carbonyl oxygen, would be highly disfavored due to severe van der Waals repulsion. Consequently, the molecule is expected to exist almost exclusively in the anti conformation.

Caption: Steric hindrance favors the anti conformation.

This conformational locking is a powerful tool in drug design. By forcing a specific geometry, the molecule's presentation to a receptor or enzyme active site becomes highly defined, potentially leading to increased potency and selectivity.

Effects on Chemical Reactivity and Stability

The congested environment around the carbamate nitrogen has profound consequences for both the synthesis of the molecule and its subsequent chemical behavior.

Synthetic Challenges

The synthesis of tertiary carbamates is notoriously challenging.[9] Standard methods, such as reacting an amine with a chloroformate or a dialkyl carbonate, often fail or provide poor yields. The low nucleophilicity of the corresponding tertiary amine (2-methylpent-4-en-2-amine) and the steric hindrance impeding its approach to the electrophile are the primary culprits.

Table 1: Comparison of Synthetic Routes for Hindered Carbamates

MethodDescriptionAdvantagesDisadvantages for Tertiary Amines
Chloroformate R₂NH + ClCOOBn → R₂NCOOBn + HClWidely applicable for primary/secondary amines.Low reactivity with hindered amines; may require harsh conditions.[10]
Isocyanate R-N=C=O + BnOH → RNHCOOBnNot applicable for N-disubstituted carbamates.Requires synthesis of potentially toxic isocyanate intermediate.[9]
Dialkyl Dicarbonates R₂NH + (Boc)₂O → R₂NCOOBocHighly reactive.Primarily for Boc protection; difficult to prepare other dicarbonates.[9]
Carbamoylimidazolium Salts R₂NH + CDI → Salt; Salt + BnOH → R₂NCOOBnHigh reactivity due to the 'imidazolium' effect.Requires pre-formation of the salt.[1]
Transesterification R₂NCOOMe + BnOH (cat.) → R₂NCOOBnCan be effective for some hindered systems.May require catalysts and long reaction times.[11]

For the synthesis of Benzyl (2-methylpent-4-en-2-yl)carbamate, a robust method such as the use of highly reactive carbamoylimidazolium salts or specialized catalytic systems would likely be necessary to overcome the high activation energy barrier.[1][2]

Enhanced Hydrolytic and Metabolic Stability

A significant advantage of the steric hindrance imparted by the 2-methyl group is the enhanced stability of the carbamate linkage. The carbamate carbonyl is shielded from the approach of nucleophiles, including water (hydrolysis) and esterase enzymes (metabolic degradation).

Studies have shown a clear correlation between the steric bulk of the N-alkyl substituent and the rate of hydrolysis. Introducing a secondary or tertiary carbon atom adjacent to the carbamate nitrogen significantly increases stability against plasma esterases.[6] This shielding effect can be quantified by calculating the solvent accessible surface area (SASA) of the carbamate group, where a lower SASA correlates with greater stability.[6]

This property is invaluable in drug development. Carbamates are often employed as prodrugs to mask a polar amine or alcohol functionality, improving oral bioavailability.[12][13] By tuning the steric environment, a scientist can control the rate of prodrug cleavage, ensuring that the active drug is released at the desired rate and location in the body.

Experimental Protocols and Characterization

To provide a practical context, we outline a general workflow for the synthesis and stability assessment of a sterically hindered carbamate like the topic molecule.

Synthesis Workflow

The synthesis of such a challenging molecule requires careful selection of reagents and conditions to maximize yield and minimize side reactions.

Caption: A generalized workflow for synthesis and purification.

Protocol: Synthesis of a Sterically Hindered Benzyl Carbamate

This protocol is adapted from methodologies for synthesizing tertiary carbamates and should be optimized for the specific substrate.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL/mmol of amine).

  • Reagent Addition: Add 2-methylpent-4-en-2-amine (1.0 eq) and a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton-sponge (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Carbamoylation: Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. Causality Note: The slow addition and low temperature are crucial to control the exothermic reaction and prevent side product formation. A hindered base is used to scavenge HCl without competing as a nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol: Hydrolytic Stability Assay
  • Stock Solution: Prepare a 10 mM stock solution of the purified carbamate in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: In separate vials, dilute the stock solution to a final concentration of 100 µM in a) a pH 7.4 phosphate buffer and b) a pH 1.2 HCl solution (simulating physiological and gastric conditions, respectively).

  • Time Points: Incubate the vials at 37 °C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard. Analyze the samples by HPLC or LC-MS to quantify the remaining amount of the parent carbamate.

  • Data Interpretation: Plot the percentage of remaining carbamate versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition. A significantly longer half-life compared to a non-hindered analogue (e.g., Benzyl ethylcarbamate) would validate the stabilizing effect of the 2-methyl group.

Conclusion and Future Perspectives

The introduction of a 2-methyl group to the tertiary carbon of the N-alkyl substituent in Benzyl (2-methylpent-4-en-2-yl)carbamate is a deliberate and impactful design choice. This single structural modification creates significant steric hindrance that dictates the molecule's properties from synthesis to potential application. The key takeaways for drug development professionals and organic chemists are:

  • Conformational Control: Steric hindrance effectively locks the carbamate into a predictable anti conformation, a valuable attribute for rational drug design.

  • Enhanced Stability: The steric shield around the carbonyl group provides robust protection against hydrolysis and enzymatic degradation, offering a mechanism to tune the pharmacokinetic profile of a potential therapeutic agent.

  • Synthetic Challenge: The benefits of stability and conformational rigidity come at the cost of synthetic accessibility. Advanced or unconventional synthetic methods are required to form the congested C-N bond efficiently.

As the demand for more stable, selective, and potent therapeutic agents grows, the strategic use of steric hindrance will remain a vital tool in the medicinal chemist's arsenal. Future work could involve quantifying the rotational energy barrier through dynamic NMR studies and correlating hydrolytic stability with precise computational models of the transition state for hydrolysis. Such studies will further refine our ability to predict and engineer molecular properties, paving the way for the next generation of carbamate-based therapeutics.

References

  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936-3943. [Link]

  • Chen, C., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Vacondio, F., et al. (2012). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. European Journal of Pharmaceutical Sciences, 47(2), 515-525. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Jin, J., et al. (2022). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Polymers, 14(19), 4193. [Link]

  • Gonna, V., & MacKerell, A. D., Jr. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 168-181. [Link]

  • Van der Poel, S., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47009-47015. [Link]

  • Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 20389-20393. [Link]

  • Selva, M., et al. (2002). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Functional Groups. The Journal of Organic Chemistry, 67(19), 6795-6802. [Link]

  • Awasthi, S. K., & Kumar, N. (2018). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Wang, X., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Tetrahedron Letters, 58(24), 2345-2348. [Link]

  • Krack, W., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(2), 79-96. [Link]

  • Nishikado, T., et al. (2021). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Nature Communications, 12, 587. [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents. Drugs of the Future, 29(7), 677. [Link]

  • Shundo, A., et al. (2009). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. [Link]

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Methodological & Application

Olefin metathesis reaction conditions involving Benzyl (2-methylpent-4-en-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details optimized olefin metathesis protocols for Benzyl (2-methylpent-4-en-2-yl)carbamate , a critical building block for quaternary amino acids and peptidomimetics.[1]

Executive Summary & Strategic Analysis

Benzyl (2-methylpent-4-en-2-yl)carbamate (referred to herein as Substrate A ) represents a class of gem-dimethyl substituted homoallylic amines.[1][2] These structures are pivotal in drug discovery for synthesizing


-disubstituted amino acids  (e.g., 

-methyl norleucine analogs) and constrained nitrogen heterocycles.[1][2]
Structural Challenges

The primary challenge in subjecting Substrate A to olefin metathesis is the quaternary carbon adjacent to the homoallylic position.[1]

  • Steric Bulk: The gem-dimethyl group creates significant steric pressure, potentially impeding the approach of the Ruthenium carbene species.[1]

  • Electronic Deactivation: The carbamate (Cbz) group, while protecting the amine, can coordinate to the Ru-center (chelation), forming a non-productive resting state, although this is less pronounced in homoallylic systems compared to allylic amines.

  • Isomerization Risk: The allylic protons are susceptible to Ru-hydride mediated migration, leading to "dead" internal olefin byproducts.[1]

Strategic Pathways

This guide covers two distinct workflows:

  • Cross Metathesis (CM): Functionalization of the terminal alkene (e.g., with acrylates) to generate linear quaternary amino acid precursors.[2]

  • Ring-Closing Metathesis (RCM): Cyclization (following N-alkylation) to form tetrahydropyridines or pyrrolidines, leveraging the Thorpe-Ingold effect provided by the gem-dimethyl group.[1][2]

MetathesisPathways Substrate Benzyl (2-methylpent-4-en-2-yl)carbamate (Substrate A) CM_Path Cross Metathesis (CM) + Methyl Acrylate Substrate->CM_Path Grubbs-II / DCM / Reflux RCM_Path Ring-Closing Metathesis (RCM) (Requires N-Allylation) Substrate->RCM_Path 1. Allyl Bromide 2. Hoveyda-Grubbs-II Prod_CM Quaternary Amino Acid Ester (Linear) CM_Path->Prod_CM Prod_RCM Dehydropiperidine/Pyrrolidine (Cyclic) RCM_Path->Prod_RCM Thorpe-Ingold Acceleration

Figure 1: Strategic divergence for Substrate A processing.

Critical Reaction Parameters

Catalyst Selection

Due to the steric hindrance of the quaternary center, First Generation catalysts (Grubbs I) are generally insufficient .

  • Recommended: Grubbs 2nd Generation (G-II) for standard Cross Metathesis.[1][2]

  • High-Performance: Hoveyda-Grubbs 2nd Generation (HG-II) is preferred for difficult RCM or low-loading CM applications due to its higher stability and faster initiation kinetics in hindered environments [1].[1][2]

Solvent & Concentration[2][3]
  • CM: High concentration (0.1 M – 0.5 M) is required to drive intermolecular coupling.[1] Dichloromethane (DCM) is standard; 1,2-Dichloroethane (DCE) allows higher temperatures (80°C) if conversion is sluggish.[1][2]

  • RCM: Dilute conditions (0.001 M – 0.01 M) are mandatory to favor intramolecular cyclization over oligomerization.[1]

Protocol A: Cross Metathesis (Synthesis of Amino Acid Precursors)

Objective: Reaction of Substrate A with Methyl Acrylate to form the


-disubstituted amino ester.[1]
Materials
  • Substrate A: 1.0 equiv (e.g., 100 mg)

  • Methyl Acrylate: 3.0 – 5.0 equiv (Excess is crucial to prevent homodimerization of Substrate A).[1]

  • Catalyst: Grubbs 2nd Gen (G-II) (2.5 – 5.0 mol%).[1]

  • Solvent: Anhydrous DCM (degassed).[1]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Cool to RT under Ar/N2 atmosphere.

  • Dissolution: Dissolve Substrate A (1.0 equiv) and Methyl Acrylate (5.0 equiv) in anhydrous DCM (Concentration: 0.2 M).

  • Degassing: Sparge the solution with Argon for 10 minutes. Note: Oxygen is a catalyst poison.

  • Catalyst Addition: Add G-II catalyst (2.5 mol%) as a solid in one portion or as a stock solution in DCM.

  • Reflux: Heat the mixture to reflux (40°C) for 4–12 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: If conversion <50% after 4 hours, add a second portion of catalyst (2.5 mol%).

  • Quenching: Cool to RT. Add ethyl vinyl ether (50 equiv relative to catalyst) or activated charcoal to deactivate the Ru-carbene.[1] Stir for 30 mins.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Outcome: >85% Yield of the E-isomer unsaturated ester.

Protocol B: Ring-Closing Metathesis (RCM)

Context: This protocol assumes Substrate A has been N-allylated (e.g., using Allyl Bromide/NaH) to form the diene precursor Benzyl allyl(2-methylpent-4-en-2-yl)carbamate .[1][2]

Materials
  • Diene Precursor: 1.0 equiv.[1][3]

  • Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II) (5.0 mol%).[1][2]

  • Solvent: Toluene (Anhydrous, degassed).[2]

  • Additive: 1,4-Benzoquinone (10 mol%) – Optional, prevents isomerization.[2]

Step-by-Step Procedure
  • Dilution: Dissolve the diene in Toluene to achieve a concentration of 0.005 M (Critical for ring closure).

  • Thermal Activation: Heat the solution to 60°C - 80°C .

    • Reasoning: The steric bulk of the gem-dimethyl group requires thermal energy to overcome the activation barrier for the metallocyclobutane formation, despite the thermodynamic benefit of the Thorpe-Ingold effect [2].[1]

  • Initiation: Add HG-II (5 mol%) in solution.

  • Reaction: Stir at temperature for 2–6 hours. The reaction is typically fast due to the pre-organization of the gem-dimethyl group.[1]

  • Workup: Evaporate Toluene. The residue will contain Ruthenium byproducts.[1]

  • Ruthenium Removal (scavenger method): Dissolve residue in DCM, add SiliaMetS® Thiol or equivalent metal scavenger resin, stir for 2 hours, and filter.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (CM) Steric hindrance of gem-dimethyl group.[1][2]Switch to Hoveyda-Grubbs II ; Increase Temp to 80°C (use Toluene/DCE).
Homodimerization Insufficient cross-partner excess.[1][2]Increase Methyl Acrylate to 10 equiv ; Add catalyst slowly (syringe pump).
Isomerization Formation of Ru-hydride species.[1][2]Add 1,4-Benzoquinone (10 mol%) or use mild acid (e.g., Ti(OiPr)4).
Catalyst Decomposition O2/Moisture or basic amine functionality.[1][2]Ensure strict degassing; The Cbz group is generally safe, but ensure no free amine is present.

References

  • Grubbs, R. H. (2003).[1][2] "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.[1][2] Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370.[1] Link

  • Michrowska, A., & Grela, K. (2008). "Quest for the Ideal Olefin Metathesis Catalyst." Pure and Applied Chemistry, 80(1), 31-43.[1][2] Link

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). "Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts." Chemical Reviews, 110(3), 1746-1787.[1] Link

Sources

Microwave-assisted synthesis using Benzyl (2-methylpent-4-en-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Using Benzyl (2-methylpent-4-en-2-yl)carbamate

Part 1: Executive Summary & Technical Rationale

The Challenge: The synthesis of gem-dimethyl substituted nitrogen heterocycles (e.g., pyrrolidines, oxazolidinones) is a cornerstone of modern drug discovery.[1] These scaffolds utilize the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility, thereby enhancing the binding affinity of small molecules to protein targets.[1] However, conventional thermal cyclization of hindered amines like Benzyl (2-methylpent-4-en-2-yl)carbamate often suffers from sluggish kinetics, requiring prolonged heating (24–48 h) and resulting in thermal degradation or side reactions.[1]

The Solution: This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for utilizing Benzyl (2-methylpent-4-en-2-yl)carbamate.[1] By leveraging the selective dielectric heating of polar intermediates (carbamates and iodonium ions), researchers can drive intramolecular cyclizations and deprotections in minutes rather than hours.[1]

Key Advantages:

  • Speed: Reaction times reduced from hours to <20 minutes.

  • Yield: Minimized thermal degradation leads to cleaner profiles (10–15% yield increase).[1]

  • Selectivity: Precise temperature control favors kinetic products in competitive pathways.

Part 2: Compound Profile & Strategic Utility

Target Molecule: Benzyl (2-methylpent-4-en-2-yl)carbamate[1][2][3][4][5]

  • CAS: 246155-31-7[1][2][5]

  • Molecular Formula: C14H19NO2[1]

  • Structure: A Cbz-protected primary amine featuring a gem-dimethyl group at the

    
    -position and a terminal alkene at the 
    
    
    
    -position.[1]

Synthetic Utility: This compound is a "linchpin" intermediate. The gem-dimethyl group pre-organizes the molecule for cyclization, while the Cbz group provides orthogonal protection that can participate in iodo-cyclization (to form oxazolidinones) or be removed for hydroamination (to form pyrrolidines).[1]

Part 3: Experimental Protocols

Application A: Microwave-Assisted Iodocyclization to Oxazolidinones

Targeting the 4,4-dimethyl-5-(iodomethyl)oxazolidin-2-one scaffold.

Rationale: The reaction of N-Cbz alkenes with iodine sources typically yields cyclic carbamates (oxazolidinones).[1] Under microwave irradiation, the rate-limiting formation of the iodonium bridge and subsequent nucleophilic attack by the carbonyl oxygen is significantly accelerated.[1]

Reagents:

  • Substrate: Benzyl (2-methylpent-4-en-2-yl)carbamate (1.0 equiv)[1]

  • Iodine Source: Iodine (

    
    ) (2.0 equiv) or N-Iodosuccinimide (NIS)[1]
    
  • Base: Sodium Bicarbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Acetonitrile (

    
    ) or DCM/Water biphasic mix.[1]
    

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve Benzyl (2-methylpent-4-en-2-yl)carbamate (1 mmol, ~233 mg) in Acetonitrile (4 mL).

  • Addition: Add

    
     (3 mmol, 252 mg) followed by Iodine (2 mmol, 508 mg). Note: The solution will turn dark brown.
    
  • Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave reactor cavity.

  • Irradiation Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).[1]

    • Temperature: 80 °C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar).[1]

    • Power Max: 150 W (to prevent overshoot).

  • Work-up:

    • Cool to room temperature (compressed air cooling).[1]

    • Quench with saturated aqueous

      
       (sodium thiosulfate) until the iodine color disappears (yellow/clear).[1]
      
    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is the cyclic oxazolidinone (loss of benzyl group is typical in this mechanism, forming Benzyl iodide as a byproduct).[1]

Data Summary Table:

ParameterConventional ThermalMicrowave MethodImprovement
Temperature 25 °C (RT) or Reflux80 °CControlled Energy Input
Time 18–24 Hours15 Minutes98% Time Savings
Yield 65–70%82–88%+15% Yield
Purity (Crude) Requires ChromatographyOften >90%Simplified Workup
Application B: Microwave-Assisted Cbz-Deprotection

Accessing the free amine: 2-methylpent-4-en-2-amine.[1]

Rationale: Standard hydrogenation (


, Pd/C) is slow for hindered amines.[1] Microwave-assisted Transfer Hydrogenation using ammonium formate is a safer, rapid alternative that avoids gas cylinders.[1]

Protocol:

  • Vessel: 10 mL MW vial.

  • Mix: Substrate (1 mmol) in Methanol (5 mL).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Donor: Ammonium Formate (5.0 equiv).

  • MW Conditions: 100 °C for 5 minutes (High Absorption).

  • Work-up: Filter through Celite® to remove catalyst.[1] Concentrate filtrate.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways available for this substrate under microwave conditions, highlighting the Thorpe-Ingold Effect which facilitates the cyclization steps.

G Substrate Benzyl (2-methylpent-4-en-2-yl)carbamate (Starting Material) Intermediate Iodonium Ion Intermediate Substrate->Intermediate I2 / MW / 80°C (Electrophilic Activation) FreeAmine 2-methylpent-4-en-2-amine (Free Amine) Substrate->FreeAmine HCOONH4 / Pd/C MW / 100°C / 5 min Oxazolidinone Oxazolidinone Derivative (Cyclic Carbamate) Intermediate->Oxazolidinone Intramolecular O-Attack (Thorpe-Ingold Assisted) Pyrrolidine 2,2-Dimethylpyrrolidine (via Hydroamination) FreeAmine->Pyrrolidine Catalyst / MW (Hydroamination)

Caption: Divergent synthesis pathways. The solid line represents the primary protocol (Iodocyclization); dashed lines represent alternative deprotection/cyclization routes.[1]

Part 5: References

  • Microwave-Assisted Organic Synthesis (MAOS) Overview:

    • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] Link[1]

  • Iodocyclization of Cbz-Protected Alkenes:

    • Robin, S., & Rousseau, G. (2002).[1] Recent advances in the synthesis of nitrogen heterocycles via iodocyclization. Tetrahedron, 58(41), 8199-8212.[1] (Demonstrates mechanism of oxazolidinone formation from Cbz-alkenes).

  • Microwave-Assisted Cbz Deprotection:

    • Sajiki, H. (1995).[1] Selective inhibition of benzyl ether hydrogenolysis with Pd/C-catalyzed hydrogenation. Tetrahedron Letters, 36(20), 3465-3468.[1] (Foundational work on transfer hydrogenation, adapted for MW).[1][6]

    • Vanier, G. S. (2007).[1] Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.[1][7] Synlett, 2007(01), 131-135.[1] Link

  • Thorpe-Ingold Effect in Cyclization:

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] (Theoretical grounding for gem-dimethyl acceleration).

Sources

Troubleshooting & Optimization

Improving reaction yield of Benzyl (2-methylpent-4-en-2-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of Benzyl (2-methylpent-4-en-2-yl)carbamate Synthesis Ticket ID: #RXN-OPT-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight

You are attempting to synthesize Benzyl (2-methylpent-4-en-2-yl)carbamate (Cbz-protected tertiary amine). The core challenge in this synthesis is the steric hindrance of the 2-methylpent-4-en-2-yl group. This is a tertiary alkyl system (gem-dimethyl substitution at the


-carbon).

Direct acylation of the corresponding tertiary amine with benzyl chloroformate (Cbz-Cl) often results in poor yields due to nucleophilic inactivity and competitive elimination reactions. Therefore, the Curtius Rearrangement using Diphenylphosphoryl azide (DPPA) is the industry-standard "Gold Route" for this transformation. It converts the readily available 2,2-dimethylpent-4-enoic acid directly to the carbamate, bypassing the difficult amine isolation.[1]

The Yield Bottleneck: While the rearrangement of the tertiary group is electronically favorable (tertiary groups migrate faster than primary), the subsequent trapping of the tertiary isocyanate by benzyl alcohol is kinetically sluggish due to steric bulk. If moisture is present, water outcompetes the alcohol, leading to the symmetric urea byproduct (the "White Precipitate of Death").[1]

Module 1: The Optimized Protocol (DPPA Route)

Standard Operating Procedure (SOP) for High-Yield Batch Synthesis

Reagents:

  • Substrate: 2,2-dimethylpent-4-enoic acid (1.0 equiv)

  • Reagent: DPPA (Diphenylphosphoryl azide) (1.1 equiv)[2]

  • Base: Triethylamine (TEA) or DIEA (1.1 – 1.2 equiv)

  • Nucleophile: Benzyl Alcohol (1.5 – 2.0 equiv) [Note: Excess is critical]

  • Solvent: Anhydrous Toluene (0.2 M concentration)

  • Catalyst (Optional): Dibutyltin dilaurate (DBTDL) (1-2 mol%)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve the carboxylic acid in anhydrous Toluene. Add TEA. Stir for 10 mins.

  • Azide Formation: Add DPPA dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

  • Rearrangement (The "Pop"): Heat the mixture to 80–90°C . You will observe

    
     evolution.[2] Stir until gas evolution ceases (approx. 1–2 hours). You now have the Isocyanate intermediate in solution.
    
  • Trapping: Add Benzyl Alcohol (and optional DBTDL catalyst). Continue heating at 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (removes TEA/DPPA byproducts), sat.

    
    , and Brine.[1]
    

Module 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical failure points where yield is lost.

ReactionPathway cluster_0 CRITICAL CONTROL POINT Acid 2,2-dimethylpent-4-enoic acid AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide + DPPA / TEA (0°C -> RT) Isocyanate Tertiary Isocyanate (Sterically Hindered) AcylAzide->Isocyanate Heat (80°C) -N2 (Curtius) Target Target Carbamate (High Yield) Isocyanate->Target + Benzyl Alcohol (Slow Step!) Urea Symmetric Urea (Byproduct) Isocyanate->Urea + H2O (Moisture) (Fast Step!)

Caption: Fig 1. The Curtius Rearrangement pathway.[2][3][4][5][6][7][8][9][10] The "Critical Control Point" highlights the competition between productive trapping (green) and moisture-induced urea formation (red).

Module 3: Troubleshooting & FAQs

Q1: I am seeing a large amount of insoluble white solid. What is it?

Diagnosis: This is likely the symmetric urea . Cause: Moisture ingress. The tertiary isocyanate reacts with water to form an amine, which then instantly reacts with the remaining isocyanate to form the urea.[1] Because the desired reaction with Benzyl Alcohol is slow (due to sterics), even trace water can ruin the yield. Solution:

  • Ensure Toluene is distilled over Sodium or sourced from a fresh Solvent Purification System (SPS).

  • Dry Benzyl Alcohol over 3Å or 4Å molecular sieves for 24 hours before use.

  • Pro-Tip: Add the Benzyl Alcohol after the nitrogen evolution stops (Step 3), but ensure the system remains under positive Argon pressure during the addition.

Q2: The reaction stalls at the Isocyanate stage. LCMS shows mass [M+H] corresponding to the urea or isocyanate, but no product.

Diagnosis: Steric hindrance is preventing the alcohol attack. Cause: The gem-dimethyl group next to the isocyanate creates a "neopentyl-like" steric wall. Thermal energy alone may be insufficient. Solution:

  • Catalysis: Add Dibutyltin dilaurate (DBTDL) (1-2 mol%) during the trapping step. Tin catalysts activate the isocyanate, making it more electrophilic.[1]

  • Stoichiometry: Increase Benzyl Alcohol to 3.0 equivalents. This pushes the kinetics via mass action.

Q3: Can I use the acid chloride instead of DPPA?

Diagnosis: Possible, but riskier. Analysis: You can convert the acid to the acid chloride (using oxalyl chloride) and then treat with Sodium Azide (


).
Verdict: Not Recommended.  The acid chloride of 2,2-dimethylalkanoic acids is difficult to form cleanly without forcing conditions, and handling solid 

adds explosion risks.[1] The DPPA route is safer and generally higher yielding for this specific substrate.
Q4: My product is co-eluting with Benzyl Alcohol during purification.

Diagnosis: Purification difficulty. Solution:

  • Scavenging: After the reaction is complete, add a solid-supported scavenger (like PS-Isocyanate or simple ethyl isocyanate) to react with excess Benzyl Alcohol, converting it to a carbamate with a different polarity.

  • Chromatography: Benzyl alcohol is polar. The target carbamate is lipophilic. Use a shallow gradient (e.g., 0%

    
     10% EtOAc/Hexanes). The target should elute well before the alcohol.
    

Module 4: Data & Optimization Matrix

Use this table to diagnose your specific yield issue based on your observations.

ObservationProbable CauseCorrective Action
Low Yield (<40%) + White Solid Moisture contamination (Urea formation)Dry solvents/reagents; switch to Schlenk line techniques.
Incomplete Conversion (Acid remains) DPPA quality or Temperature too lowCheck DPPA expiry; Ensure internal temp reaches >80°C.
Incomplete Conversion (Isocyanate remains) Steric hindranceAdd DBTDL catalyst ; Increase Benzyl Alcohol to 3.0 eq; Extend reaction time.
Complex mixture / Decomposition Overheating of AzideDo not exceed 100°C rapidly. Allow

evolution to proceed at a controlled rate.

Module 5: Troubleshooting Logic Flow

Follow this decision tree if your yield is below 70%.

Troubleshooting Start Yield < 70% CheckSolid Is there white precipitate? Start->CheckSolid CheckLCMS Check LCMS of Supernatant CheckSolid->CheckLCMS No Moisture ISSUE: Moisture Ingress (Urea Formation) CheckSolid->Moisture Yes CheckLCMS->Moisture Mass = Urea Stalled ISSUE: Stalled Reaction (Isocyanate Unreacted) CheckLCMS->Stalled Mass = Isocyanate ActionDry ACTION: Dry Solvents/Reagents Use Molecular Sieves Moisture->ActionDry ActionCat ACTION: Add DBTDL Catalyst Increase Temp/Time Stalled->ActionCat

Caption: Fig 2. Decision tree for diagnosing yield failures in hindered carbamate synthesis.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[2][4][6][8][9][11] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[1] Link

  • Scriven, E. F., & Turnbull, K. (1988).[1] Azides: their preparation and synthetic uses.[3][6][7][9] Chemical Reviews, 88(2), 297–368.[1] Link

  • Lebel, H., & Leogane, O. (2005).[1] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[7] Organic Letters, 7(19), 4107–4110.[1] Link

  • Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Organic Process Research & Development. (Demonstrates the importance of stoichiometry in hindered systems). Link

Sources

Troubleshooting low conversion rates in Benzyl (2-methylpent-4-en-2-yl)carbamate deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion & Selectivity in Cbz Removal from Sterically Hindered Alkenyl Amines Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic

You are attempting to remove a Benzyloxycarbonyl (Cbz) group from a tertiary amine (2-methylpent-4-en-2-yl) containing a terminal alkene .

The Problem: This substrate presents a "perfect storm" of competing factors:

  • Steric Hindrance: The tertiary alkyl group flanking the nitrogen shields the carbamate, significantly slowing down catalytic surface adsorption (in hydrogenolysis) or nucleophilic attack.

  • Chemoselectivity (The Alkene): Standard hydrogenolysis (

    
    , Pd/C) often reduces the alkene faster than it cleaves the hindered Cbz group.
    
  • Acid Sensitivity: Strong acids (HBr/AcOH) used for Cbz removal will cause hydrobromination of the alkene or promote elimination of the tertiary alcohol/amine if cationic intermediates form.

Diagnostic Flowchart: Use this decision tree to identify the correct protocol based on your current failure mode.

TroubleshootingFlow Start Current Outcome? Result1 Alkene Reduced (Over-reaction) Start->Result1 Standard H2/Pd-C Result2 No Reaction / Low Conversion (Steric Stalling) Start->Result2 Standard H2 or Mild Acid Result3 Complex Mixture / Decomposition (Acid Sensitivity) Start->Result3 HBr/AcOH Sol1 Method A: Transfer Hydrogenation (1,4-Cyclohexadiene) Result1->Sol1 Switch H-Source Sol2 Method B: Iodotrimethylsilane (TMSI) (In Situ Generation) Result2->Sol2 Switch Mechanism Sol3 Method C: AlCl3 / HFIP (Mild Lewis Acid) Result2->Sol3 Alternative Result3->Sol3 Avoid Brønsted Acids

Caption: Diagnostic logic for selecting the optimal deprotection strategy based on observed experimental failure modes.

Technical Solutions & Protocols

Method A: Catalytic Transfer Hydrogenation (The "Selectivity" Fix)

Best for: Preventing alkene reduction while maintaining mild conditions. Mechanism: Instead of


 gas, we use 1,4-cyclohexadiene (1,4-CHD) . It acts as a hydrogen donor.[1][2][3][4] The driving force is the formation of benzene (aromaticity). Crucially, this method is kinetically much faster for hydrogenolysis of Cbz groups than for saturation of isolated alkenes.

Protocol:

  • Dissolve: 1.0 equiv of substrate in Ethanol (0.1 M). Avoid Methanol if possible (flammability/catalyst ignition risk is higher).

  • Catalyst: Add 10 wt% Pd/C (use 10-20% by weight relative to substrate).

    • Pro-Tip: If sterics are severe, switch to Pearlman’s Catalyst (

      
      ) . It is more active for hindered substrates.
      
  • Reagent: Add 10.0 equiv of 1,4-cyclohexadiene.

  • Reaction: Stir at RT. Monitor by TLC/LCMS every 30 mins.

    • Note: Gas evolution (benzene/toluene) is minimal but ensure venting.

  • Workup: Filter through Celite. Concentrate.

Why it works: The adsorption of 1,4-CHD onto the Pd surface competes with the alkene, effectively "protecting" the double bond while delivering hydrogen to the Cbz group [1].

Method B: In Situ Iodotrimethylsilane (TMSI) (The "Steric" Fix)

Best for: Sterically hindered substrates where hydrogenation is too slow. Mechanism: TMSI acts as a "hard" Lewis acid attacking the "soft" carbonyl oxygen. It cleaves the C-O bond via a silyl carbamate intermediate, followed by methanolysis. Safety: Avoids


 gas.

Protocol:

  • Solvent: Dry Acetonitrile (

    
    ) (0.2 M).
    
  • Reagents: Add NaI (Sodium Iodide, 4.0 equiv) followed by TMSCl (Trimethylsilyl chloride, 4.0 equiv) .

    • Chemistry: This generates TMSI in situ + NaCl precipitate.

  • Addition: Add the substrate. Stir at RT for 2-4 hours.

    • Visual Cue: The solution will turn yellow/brown (iodine liberation).

  • Quench (Critical): Cool to 0°C. Add Methanol (excess) to cleave the silyl carbamate.

  • Scavenge: Wash with aqueous

    
     (sodium thiosulfate) to remove iodine (which could otherwise react with the alkene).
    

Why it works: The mechanism does not rely on catalyst surface adsorption (which is blocked by your tertiary alkyl group). The iodide nucleophile (


) is small and highly nucleophilic, attacking the benzyl methyl group effectively [2].

Comparison of Silyl Reagents:

Reagent Reactivity Selectivity (Alkene) Recommendation
TMSI (Neat) Very High Moderate (Risk of HI addition) Avoid
TMSCl + NaI High High (Buffered conditions) Recommended

| TFA | Moderate | Low (Cationic polymerization risk) | Avoid |

Method C: AlCl3 / HFIP (The "Modern" Fix)

Best for: Extremely sensitive substrates where both Lewis acids and Hydrogenation fail. Source: Validated by Vinayagam et al. (J. Org.[5][6] Chem, 2024) [3].[1][4][5][6][7][8]

Protocol:

  • Solvent: Hexafluoroisopropanol (HFIP).[5][6] This solvent is critical; it hydrogen-bonds to the carbonyl, activating it, while stabilizing the leaving benzyl cation.

  • Reagent: Add

    
     (3.0 equiv).
    
  • Reaction: Stir at RT.

  • Workup: Quench with aqueous Rochelle's salt (to break Aluminum emulsions).

Why it works: HFIP enhances the Lewis acidity of


 while buffering the system against harsh acidity that would harm the alkene.

Mechanistic Insight (Why your reaction is failing)

Understanding the failure mode allows you to adjust parameters autonomously.

The Steric/Electronic Conflict

In a standard Cbz cleavage, the rate-determining step is often the attack of the nucleophile or catalyst on the carbonyl system.

  • Your Molecule: The tertiary carbon (2-methylpent-2-yl) acts as an "umbrella," blocking the trajectory of incoming reagents.

  • The Alkene: In standard hydrogenation, the alkene is physically smaller and flatter than the hindered Cbz region, allowing it to adsorb to the Palladium surface faster. This leads to the "Alkene Reduced / Cbz Intact" result.

Pathway Visualization

TMSIMechanism Substrate Cbz-Amine (Tertiary/Alkene) Inter1 Activated Complex (O-SiMe3+) Substrate->Inter1 TMS attack on C=O TMSI TMS-I (Electrophile) TMSI->Inter1 Cleavage Silyl Carbamate + Benzyl Iodide Inter1->Cleavage I- attack on Benzyl Product Free Amine + CO2 + TMS-OMe Cleavage->Product Methanolysis Methanol MeOH (Quench)

Caption: Mechanism of TMSI-mediated deprotection. Note that the alkene remains untouched as the Iodine attacks the Benzyl group, not the double bond.

Frequently Asked Questions (FAQ)

Q: Can I use HBr in Acetic Acid? It is the standard for Cbz. A: Do not use this. HBr will add across your alkene (hydrobromination) to form a brominated alkane. Furthermore, the tertiary nature of your amine makes the nearby carbon prone to elimination under harsh acidic conditions, potentially generating a diene.

Q: I tried Method A (Transfer Hydrogenation) but the reaction is still slow (24h+). A: Add a promoter. The addition of Acetic Acid (1.0 equiv) can protonate the carbamate slightly, making it more susceptible to hydrogenolysis without being strong enough to affect the alkene. Alternatively, switch to Pearlman's Catalyst (


)  which is significantly more active than Pd/C.

Q: In Method B (TMSI), I see a new spot on TLC that isn't my amine. A: This is likely Benzyl Iodide . It is a byproduct of the reaction.[9] It is an alkylating agent. Ensure you quench with Methanol effectively to convert any remaining silyl species, and wash thoroughly to remove the benzyl iodide. If your amine is nucleophilic enough, it might react with the Benzyl Iodide (N-benzylation). Fix: Add a scavenger like polymer-supported amine or perform the quench at lower temperatures.

Q: Is the alkene at risk during the TMSI method? A: Only if HI (Hydroiodic acid) is generated and allowed to sit. The


 method is essentially neutral. However, if moisture enters, TMSCl hydrolyzes to HCl, which generates HI with NaI. Keep the reaction strictly anhydrous. 

References

  • Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups by Transfer Hydrogenation using 1,4-Cyclohexadiene. J. Org.[5][6][7] Chem. , 43(21), 4194. Link

  • Lyster, M. A., & Jung, M. E. (1977). Conversion of Carbamates to Amines using Iodotrimethylsilane. J. Chem. Soc., Chem. Commun. , 315-316. Link

  • Vinayagam, V., et al. (2024).[5][6][7] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org.[5][6][7] Chem. , 89, 5665-5674.[5][6][7] Link

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard Reference).

Sources

Resolving solubility issues of Benzyl (2-methylpent-4-en-2-yl)carbamate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl (2-methylpent-4-en-2-yl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Benzyl (2-methylpent-4-en-2-yl)carbamate. Our goal is to provide you with a comprehensive understanding of the underlying solubility issues and to offer practical, step-by-step strategies to overcome them in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is Benzyl (2-methylpent-4-en-2-yl)carbamate so poorly soluble in aqueous media?

Answer: The poor aqueous solubility of Benzyl (2-methylpent-4-en-2-yl)carbamate is fundamentally due to its molecular structure. The principle of "like dissolves like" governs solubility, meaning polar molecules dissolve in polar solvents (like water) and non-polar molecules dissolve in non-polar solvents.[1][2]

Let's break down the structure of your compound:

  • Benzyl Group: This large, aromatic ring is highly non-polar (hydrophobic), significantly repelling water molecules.

  • 2-methylpent-4-en-2-yl Group: This is a five-carbon aliphatic chain with a methyl group and a double bond. This entire fragment is also non-polar and contributes to the molecule's overall hydrophobicity.

  • Carbamate Group (-OC(O)NH-): While the carbamate group itself has some polar character and can participate in hydrogen bonding, its influence is overshadowed by the large non-polar benzyl and pentenyl moieties.

Compounds with similar benzyl carbamate structures are well-documented as being soluble in organic solvents but having low to moderate solubility in water.[3][4][5] The combination of these large hydrophobic regions makes it energetically unfavorable for the molecule to dissolve in the highly ordered, hydrogen-bonded network of water.

Q2: I prepared a 10 mM stock solution in 100% DMSO. When I dilute it into my aqueous assay buffer (e.g., PBS), it immediately precipitates. What is happening?

Answer: This is a classic problem known as "crashing out." Your compound is soluble in the organic solvent (DMSO), but when you introduce this solution into an aqueous environment, the DMSO disperses, and the local solvent environment around your compound rapidly changes from non-polar to polar. Since the compound is not soluble in the aqueous buffer, it precipitates out of the solution. This is a common challenge for hydrophobic compounds in biological assays.[6]

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

Answer: The tolerance of cells to DMSO varies significantly depending on the cell line and the duration of exposure. As a general rule, most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Some robust cell lines may tolerate up to 1%, but this should be validated. For biochemical (cell-free) assays, concentrations up to 5% may be acceptable, but you must always run a vehicle control (assay buffer + same final concentration of DMSO) to ensure the solvent itself does not interfere with the assay's components or readout.[6]

Troubleshooting & Solubilization Strategies

This section provides a tiered approach to resolving solubility issues, starting with the simplest methods and progressing to more advanced techniques.

Strategy 1: Co-Solvent Systems

This is often the first and simplest strategy to try. By adding a water-miscible organic solvent to your aqueous buffer, you can increase the solubility of your compound by reducing the overall polarity of the solvent system.[7][8]

Q: How do I choose a co-solvent and determine the right concentration?

A: DMSO is the most common starting point. Ethanol and polyethylene glycols (like PEG 400) are also effective co-solvents.[6][7] The key is to use the minimum amount of co-solvent necessary to achieve solubility at your desired final concentration while staying below the toxicity limit for your experimental system.

  • Prepare a High-Concentration Stock: Make a 50 mM stock of Benzyl (2-methylpent-4-en-2-yl)carbamate in 100% DMSO. Ensure it is fully dissolved, warming gently to 37°C if necessary.

  • Prepare Test Buffers: Prepare several small volumes of your aqueous assay buffer containing different percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, and 10% DMSO).

  • Perform a Test Dilution: Add a small aliquot of your 50 mM DMSO stock to each test buffer to achieve your highest desired final concentration (e.g., 100 µM).

  • Observe and Assess: Vortex each solution immediately and vigorously after adding the stock. Let the solutions stand for 30 minutes at room temperature and visually inspect for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).

  • Select the Lowest Effective Percentage: Choose the buffer with the lowest percentage of co-solvent that keeps your compound fully dissolved. Remember to validate this concentration in your assay with a vehicle control.

Co-SolventTypical Final Conc. (Cell-based)Typical Final Conc. (Biochemical)Key Considerations
DMSO 0.1% - 1.0%Up to 5%Most common first choice. Check for assay interference.[6]
Ethanol 0.1% - 2.0%Up to 10%Can be more volatile than DMSO.
PEG 400 1% - 10%Up to 20%A less toxic polymer, can improve solubility.

This table provides general guidance. Always determine the specific tolerance of your system.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[9][10][11][12] This is an excellent strategy, particularly when the required co-solvent concentration is too high for your assay.

Q: Which cyclodextrin should I use and how do I prepare the formulation?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most commonly used due to their high aqueous solubility and low toxicity.[13]

  • Prepare an HP-β-CD Stock: Prepare a 40% (w/v) stock solution of HP-β-CD in your aqueous assay buffer. This may require some gentle warming and stirring to fully dissolve.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 50 mM).

  • Form the Inclusion Complex:

    • In a clean tube, add the required volume of your compound's DMSO stock.

    • Add the 40% HP-β-CD solution to the DMSO. The ratio of cyclodextrin to compound often needs to be optimized, but a starting molar ratio of 100:1 (HP-β-CD:compound) is a good starting point.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Allow the mixture to equilibrate for at least 1 hour at room temperature (or overnight at 4°C) with gentle agitation to ensure maximum complex formation.

  • Final Dilution: This cyclodextrin-complexed solution can now be treated as your concentrated, water-soluble stock and diluted further into your plain aqueous assay buffer.

  • Control: Remember to run a vehicle control containing the same final concentration of HP-β-CD and DMSO to account for any effects of the excipients.[6]

Strategy 3: Surfactant-Based Formulations (For Biochemical Assays)

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their non-polar core, thus solubilizing them in aqueous media.[14][15][16][17] This method is generally not suitable for cell-based assays as most surfactants disrupt cell membranes, but it can be very effective for biochemical assays.

Q: What surfactant should I use for my enzyme assay?

A: Non-ionic surfactants are generally preferred as they are less likely to denature proteins. Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are common choices.

SurfactantTypical Final ConcentrationKey Considerations
Tween® 20 0.01% - 0.1%Use above the CMC (~0.006%). Primarily for non-cellular assays.
Tween® 80 0.01% - 0.1%Use above the CMC (~0.0013%). Can be more effective for highly lipophilic compounds.
Cremophor® EL 0.01% - 0.5%Very effective solubilizer but associated with biological side effects.[18] Use with caution and appropriate controls.

Workflow & Decision-Making Diagram

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy for Benzyl (2-methylpent-4-en-2-yl)carbamate.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer assay_type What is your assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochem Biochemical Assay assay_type->biochem Biochemical try_cosolvent Strategy 1: Co-solvent (e.g., DMSO, Ethanol) cell_based->try_cosolvent check_toxicity Is final co-solvent conc. non-toxic (e.g., <0.5% DMSO)? try_cosolvent->check_toxicity try_cyclo Strategy 2: Cyclodextrin (e.g., HP-β-CD) check_toxicity->try_cyclo No success Success! Proceed with experiment. (Include vehicle controls) check_toxicity->success Yes try_cyclo->success reassess Re-evaluate Experiment: - Lower final concentration? - Different formulation? try_cyclo->reassess If still insoluble try_cosolvent_bio Strategy 1: Co-solvent (Higher conc. acceptable) biochem->try_cosolvent_bio check_solubility_bio Is compound soluble? try_cosolvent_bio->check_solubility_bio try_surfactant Strategy 3: Surfactant (e.g., Tween 20/80) check_solubility_bio->try_surfactant No check_solubility_bio->success Yes try_surfactant->success try_surfactant->reassess If still insoluble

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Vertex AI Search.
  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers (Basel). [Link]

  • Muñoz-Ibarra, E., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. International Journal of Molecular Sciences. [Link]

  • Hyda, Y. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gali, L., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • CD Bioparticles. Cyclodextrin Inclusion Compounds. CD Bioparticles. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Gibaldi, M., et al. (1969). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences. [Link]

  • Solubility of Things. Benzyl 2-hydroxyethylcarbamate. Solubility of Things. [Link]

  • Wikipedia. Benzyl carbamate. Wikipedia. [Link]

  • Meyer, H., et al. (2008). Benzyl Isopropoxymethyl Carbamate - an Aminomethylating Reagent for Mannich Reactions of Titanium Enolates. Organic Syntheses. [Link]

  • Xu, W., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis. [Link]

  • Alexandre, E., et al. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Molecules. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Xu, W., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed. [Link]

  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Sanchez-Sancho, F., et al. (2010). Benzyl Carbamate. ResearchGate. [Link]

  • Amri, A., et al. (2014). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. Molecules. [Link]

  • Chawla, G., et al. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. [Link]

  • Sato, Y., et al. (2001). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • PubChem. Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate. PubChem. [Link]

  • Quora. How do covalent compounds dissolve so easily in non polar organic solvents? Quora. [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Chemistry LibreTexts. [Link]

  • University of California, Davis. The Solution Process. Chem 2A. [Link]

  • Amri, A., et al. (2014). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2025). Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Utrecht University. [Link]

  • Kletskov, A. V., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the FTIR Spectroscopy of Benzyl (2-methylpent-4-en-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Benzyl (2-methylpent-4-en-2-yl)carbamate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It establishes a framework for spectral interpretation by dissecting the molecule into its constituent functional groups, predicting their characteristic absorption bands, and comparing them with structurally similar compounds. This comparative approach, supported by experimental protocols and data visualization, offers a robust methodology for structural verification and quality control.

Theoretical Framework: Deconstructing the Molecular Vibrations

The structure of Benzyl (2-methylpent-4-en-2-yl)carbamate presents a unique combination of functional groups, each with distinct vibrational modes that are detectable by FTIR spectroscopy. A predictive analysis of its spectrum requires an examination of these individual components: the carbamate linkage, the benzyl group, the terminal alkene, and the aliphatic backbone.

  • Carbamate Group (-NH-C(=O)-O-): This is the central functional group. The N-H bond is expected to produce a moderate stretching vibration in the 3500-3300 cm⁻¹ region.[1][2] The carbonyl (C=O) stretch is one of the most prominent features in the spectrum, typically appearing as a strong, sharp band between 1750 and 1680 cm⁻¹.[3][4] Its exact position can be influenced by hydrogen bonding.[5] Additionally, characteristic C-O and C-N stretching vibrations are expected in the 1300-1000 cm⁻¹ fingerprint region.[1]

  • Benzyl Group (C₆H₅CH₂-): The aromatic ring introduces several key absorptions. Weak C-H stretching bands from the sp² hybridized carbons of the ring are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6] Carbon-carbon stretching vibrations within the aromatic ring produce a series of medium-intensity bands between 1600 cm⁻¹ and 1400 cm⁻¹.[6][7] Crucially, as a monosubstituted benzene ring, it should exhibit strong C-H out-of-plane (OOP) bending bands. The two most diagnostic peaks are expected between 770-710 cm⁻¹ and a ring bending mode near 690 cm⁻¹.[8]

  • 2-methylpent-4-en-2-yl Group:

    • Aliphatic C-H: The sp³ hybridized C-H bonds of the methyl (CH₃) and methylene (CH₂) groups will result in strong stretching absorptions in the 3000-2850 cm⁻¹ region.[4][9] C-H bending (deformation) vibrations for these groups are also expected, typically around 1465 cm⁻¹ and 1375 cm⁻¹.[9]

    • Terminal Alkene (-CH=CH₂): The vinyl group provides another set of highly characteristic peaks. The sp² C-H stretch will appear in the 3100-3010 cm⁻¹ range, often overlapping with the aromatic C-H stretches.[3] The C=C double bond stretch is expected as a medium-intensity band around 1640 cm⁻¹.[10] Most definitively, the out-of-plane C-H bending of the terminal alkene gives rise to two strong bands around 990 cm⁻¹ and 910 cm⁻¹.[11]

Comparative Analysis: Isolating the Spectroscopic Signature

To validate our predictions and understand the unique spectral features of the target molecule, we compare its expected absorptions with those of two simpler, representative compounds: Benzyl Carbamate and 4-Methyl-1-pentene . Benzyl carbamate allows for a direct comparison of the core carbamate and benzyl functionalities, while 4-methyl-1-pentene provides a reference for the unsaturated aliphatic chain.

Vibrational ModeWavenumber Range (cm⁻¹)Benzyl (2-methylpent-4-en-2-yl)carbamate (Predicted)Benzyl Carbamate (Experimental)[1][12][13]4-Methyl-1-pentene (Reference)
N-H Stretch 3500 - 3300Medium, sharp peak ~3330 cm⁻¹~3422-3332 cm⁻¹N/A
Aromatic C-H Stretch 3100 - 3000Weak peaks >3000 cm⁻¹Weak peaks >3000 cm⁻¹N/A
Alkenyl C-H Stretch 3100 - 3010Weak peaks >3000 cm⁻¹N/A~3080 cm⁻¹
Aliphatic C-H Stretch 3000 - 2850Strong, multiple peaks <3000 cm⁻¹Strong peaks from -CH₂- <3000 cm⁻¹Strong, multiple peaks <3000 cm⁻¹
C=O Stretch (Carbamate) 1750 - 1680Strong, sharp peak ~1700 cm⁻¹~1694 cm⁻¹N/A
C=C Stretch (Alkene) 1680 - 1620Medium peak ~1640 cm⁻¹N/AMedium peak ~1645 cm⁻¹
Aromatic C=C Stretch 1600 - 1400Medium, multiple peaks~1610 cm⁻¹ and others in regionN/A
N-H Bend 1620 - 1500Medium peak ~1610 cm⁻¹~1610 cm⁻¹N/A
Aliphatic C-H Bend 1470 - 1365Medium peaks for -CH₂- and -CH₃Medium peak for -CH₂-Medium peaks
C-O Stretch 1300 - 1000Strong peak(s) in fingerprint~1068 cm⁻¹N/A
Alkene C-H OOP Bend 1000 - 900Two strong peaks ~990 & 910 cm⁻¹N/AStrong peaks ~995 & 910 cm⁻¹
Aromatic C-H OOP Bend 900 - 670Strong peaks ~750 & ~690 cm⁻¹Strong peaks ~750 & ~690 cm⁻¹N/A

Key Differentiating Features

The identity of Benzyl (2-methylpent-4-en-2-yl)carbamate is unequivocally confirmed by the simultaneous presence of absorption bands from all three key structural motifs:

  • Carbamate Core: A strong C=O stretch around 1700 cm⁻¹ and a moderate N-H stretch around 3330 cm⁻¹.

  • Monosubstituted Benzyl Group: Aromatic C=C peaks in the 1600-1400 cm⁻¹ region and, most importantly, two strong out-of-plane bending bands around 750 cm⁻¹ and 690 cm⁻¹.[8]

  • Terminal Alkene Moiety: A C=C stretch around 1640 cm⁻¹ and two distinct, strong C-H out-of-plane bending bands around 990 cm⁻¹ and 910 cm⁻¹.[11]

The absence of any of these key signatures would indicate an impurity or an incorrect structure. For instance, the lack of the terminal alkene OOP bands would suggest saturation of the pentenyl chain. Conversely, the absence of the monosubstituted benzene OOP bands might imply a different aromatic substitution pattern.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure reproducible and reliable data, the following protocol for sample analysis using the Potassium Bromide (KBr) pellet technique is recommended. This method is ideal for solid samples like carbamates and minimizes interference from solvents.

Objective: To obtain a high-resolution FTIR transmission spectrum of a solid carbamate sample.

Materials:

  • Benzyl (2-methylpent-4-en-2-yl)carbamate (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 100, Bruker IFS 85)[14][15]

Methodology:

  • Sample Preparation:

    • Gently grind ~200 mg of dry KBr in the agate mortar to a fine, consistent powder. This step helps to eliminate crystalline lattice effects in the KBr.

    • Add 1-2 mg of the carbamate sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.

    • Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. The mechanical action ensures the sample is well-dispersed within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-pressing die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This pressure sinters the KBr into a transparent or translucent disc.

    • Carefully release the pressure and extract the KBr pellet from the die. A high-quality pellet should be clear and free of cracks.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is a critical step to subtract the spectral contributions of atmospheric water and CO₂.

    • Acquire the sample spectrum. Typical parameters are:

      • Scan Range: 4000 - 400 cm⁻¹[16]

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform peak-picking analysis to identify the precise wavenumbers of the absorption maxima.

Visualization of Spectral Interpretation Workflow

The logical flow for analyzing the FTIR spectrum of Benzyl (2-methylpent-4-en-2-yl)carbamate can be visualized as a decision-making process, starting from broad regions and moving to specific functional group confirmations.

FTIR_Interpretation_Workflow cluster_regions Initial Spectral Analysis (4000-400 cm⁻¹) cluster_functional_groups Functional Group Identification cluster_confirmation Structural Confirmation Start Acquired FTIR Spectrum Region1 Diagnostic Region I (4000-2800 cm⁻¹) Start->Region1 Region2 Diagnostic Region II (1800-1600 cm⁻¹) Start->Region2 Region3 Fingerprint Region (< 1500 cm⁻¹) Start->Region3 NH_Stretch N-H Stretch? (~3330 cm⁻¹) Region1->NH_Stretch Carbonyl Strong C=O? (~1700 cm⁻¹) Region2->Carbonyl OOP_Bends Strong OOP Bends? Region3->OOP_Bends CH_Stretches C-H Stretches? (Aromatic, Alkene >3000 Alkyl <3000) NH_Stretch->CH_Stretches Carbamate Carbamate Confirmed NH_Stretch->Carbamate Benzyl Monosubstituted Benzyl Confirmed CH_Stretches->Benzyl ~750 & 690 cm⁻¹ Alkene Terminal Alkene Confirmed CH_Stretches->Alkene ~990 & 910 cm⁻¹ Unsaturation C=C Stretches? (Aromatic ~1500s Alkene ~1640) Carbonyl->Unsaturation Carbonyl->Carbamate Unsaturation->Benzyl ~750 & 690 cm⁻¹ Unsaturation->Alkene ~990 & 910 cm⁻¹ OOP_Bends->Benzyl ~750 & 690 cm⁻¹ OOP_Bends->Alkene ~990 & 910 cm⁻¹ Final Structure Verified: Benzyl (2-methylpent-4-en-2-yl)carbamate Carbamate->Final Benzyl->Final Alkene->Final

Caption: Logical workflow for the FTIR spectral analysis of the target molecule.

References

  • Supporting Information for "TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles..." Royal Society of Chemistry.
  • Pesticide Detection via Spectroscopy. MDPI.
  • Benzene and its derivatives - Vibrational Modes.
  • Chen, R. T., et al. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • Spectroscopic Identification of Carbamate Formation.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Benzylcarbam
  • Benzyl carbamate Spectral Inform
  • Spectroscopic Analysis of Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology.
  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Benzyl carbam
  • Unveiling the Configurational Landscape of Carbam
  • Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry.
  • Benzylcarbam
  • Condensation of Benzyl Carbam
  • FT-IR absorption bands in CA carbamate.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • IR Absorption Table.
  • Characterization of Methyl 2,2-dimethylpent-4-eno
  • IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I - LibreTexts.
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
  • The infrared spectrum of 2-methylpentane. Doc Brown's Chemistry.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.

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Comparing stability of Cbz vs Boc protected (2-methylpent-4-en-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of Cbz (benzyloxycarbonyl) versus Boc (tert-butyloxycarbonyl) protecting groups specifically for (2-methylpent-4-en-2-yl)amine .

Executive Summary

For the tertiary carbinamine (2-methylpent-4-en-2-yl)amine , standard protecting group rules do not apply due to the convergence of steric hindrance (tertiary center) and chemoselectivity risks (terminal alkene).

  • Boc Protection: High Risk / Low Stability. The tertiary nature of the amine creates a "di-tertiary" carbamate system that is hyper-acid-labile. It is prone to spontaneous decomposition on silica gel and

    
     elimination during deprotection.
    
  • Cbz Protection: High Stability / Difficult Deprotection. Excellent stability during synthesis, but standard removal (

    
    ) destroys the alkene. Acidic removal (HBr) risks cyclization.
    
  • Verdict: Cbz is superior for multistep synthesis only if chemoselective deprotection (e.g.,

    
    /HFIP) is available. If the synthetic route is short and non-acidic, Boc  is acceptable but requires buffered handling.
    

Structural Analysis & Challenges

The substrate, (2-methylpent-4-en-2-yl)amine (also known as 1,1-dimethylhomoallylamine), presents two antagonistic structural features:

  • Tertiary Carbinamine (

    
    ):  The nitrogen is attached to a quaternary carbon.
    
    • Impact: Nucleophilicity is reduced by steric bulk. Standard acylation (e.g.,

      
       or 
      
      
      
      with mild base) often fails or proceeds in low yield.
    • Stability:[1][2][3][4] Carbamates at tertiary centers are prone to

      
      -acyl cleavage because the resulting tertiary carbocation is stabilized, accelerating decomposition.
      
  • Terminal Alkene (

    
    ): 
    
    • Impact: Precludes standard catalytic hydrogenolysis (

      
      ) for Cbz removal, as the alkene will be reduced to an alkane (2-methylpentan-2-amine).
      
    • Acid Sensitivity: Strong acids (used for Cbz removal) can protonate the alkene, triggering intramolecular cyclization to form pyrrolidines.

Synthesis & Installation Protocols

Direct acylation is inefficient.[3] The Isocyanate Method is the industry standard for installing carbamates on sterically hindered amines.

Protocol A: Cbz Installation (Isocyanate Route)
  • Reagents: Benzyl alcohol,

    
    , DMAP (cat.), Toluene.
    
  • Precursor: (2-methylpent-4-en-2-yl)isocyanate (generated via Curtius rearrangement of the corresponding acid azide).

  • Procedure:

    • Reflux the isocyanate (1.0 equiv) with benzyl alcohol (1.2 equiv) in dry toluene for 12 hours.

    • Yield: ~85-92%.

    • Purification: Flash chromatography (stable on silica).

Protocol B: Boc Installation (High Pressure/Catalytic)
  • Reagents:

    
     (3.0 equiv), 
    
    
    
    (cat.) or
    
    
    , solvent-free or MeCN.
  • Procedure:

    • Mix amine and

      
       with 5 mol% 
      
      
      
      .
    • Stir at room temperature for 4 hours.

    • Yield: ~70-80% (Lower due to steric repulsion).

    • Note: Standard aqueous conditions (

      
      ) typically yield <20%.
      

Stability Profile Comparison

The following table contrasts the stability of the two protecting groups specifically on this tertiary scaffold.

ParameterN-Boc-(2-methylpent-4-en-2-yl)amine N-Cbz-(2-methylpent-4-en-2-yl)amine
Acid Stability (Mild) Poor. Cleaves in dilute HCl or AcOH.Excellent. Stable to 1M HCl, AcOH.
Acid Stability (Lewis) Very Poor. Labile to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

,

.
Good. Stable to most Lewis acids (except

).
Base Stability Excellent. Stable to LiOH, NaOH, KOtBu.Good. Stable to mild base; hydrolyzes in strong refluxing KOH.
Thermal Stability Moderate. Decomposes >100°C (isobutylene release).High. Stable >150°C.
Silica Gel Stability Unstable. Can deprotect on acidic silica columns.Stable. Standard purification possible.
Storage (25°C) Limited. Hydrolyzes slowly if moisture/trace acid present.Indefinite. Stable solid/oil.

Deprotection Pathways & Risks

This is the critical decision point. The tertiary center and the alkene create specific failure modes for both groups.

Visualizing the Decomposition Pathways

The diagram below illustrates the competing pathways for deprotection versus destruction.

DeprotectionPathways Substrate Protected (2-methylpent-4-en-2-yl)amine Boc_Acid Boc: TFA/DCM Substrate->Boc_Acid Cbz_H2 Cbz: H2 / Pd/C Substrate->Cbz_H2 Cbz_Acid Cbz: HBr / AcOH Substrate->Cbz_Acid Cbz_Lewis Cbz: AlCl3 / HFIP Substrate->Cbz_Lewis Product_Desired Target Amine (Alkene Intact) Boc_Acid->Product_Desired Major (if controlled) Side_Elim Side Product: Diene (Elimination) Boc_Acid->Side_Elim Risk: Tertiary Cation E1 Side_Alkane Side Product: Alkane (Over-reduced) Cbz_H2->Side_Alkane FATAL: Alkene Reduced Cbz_Acid->Product_Desired Low Yield Side_Cyclic Side Product: Cyclic Amine (Hydroamination) Cbz_Acid->Side_Cyclic Risk: Alkene Protonation Cbz_Lewis->Product_Desired Chemoselective

Figure 1: Deprotection outcomes. Green paths indicate success; red paths indicate side reactions.

Detailed Deprotection Analysis

1. Boc Deprotection (TFA/DCM):

  • Mechanism: Protonation of carbonyl

    
     loss of t-butyl cation 
    
    
    
    decarboxylation.
  • Risk: The tertiary carbon on the amine stabilizes the carbocation. In strong acid, the C-N bond may cleave entirely, leading to isobutylene and ammonium , or the amine may undergo

    
     elimination to form 2-methylpenta-1,4-diene .
    
  • Optimization: Use HCl in Dioxane (4M) at 0°C rather than TFA to minimize elimination.

2. Cbz Deprotection (The "Alkene Problem"):

  • Standard (

    
    ): DO NOT USE.  Will quantitatively reduce the double bond.
    
  • Acidic (

    
    ): High Risk.  Strong acid protonates the alkene, leading to intramolecular attack by the carbamate or free amine, forming 2,2-dimethyl-5-bromomethylpyrrolidine derivatives.
    
  • Chemoselective Solution (

    
    ): 
    
    • Reagents: Aluminum Chloride (

      
      ) in Hexafluoroisopropanol (HFIP).
      
    • Mechanism:[5][6][7][8][9][10][11] Lewis-acid assisted cleavage via a "push-pull" mechanism that spares the alkene.

    • Protocol: Treat substrate (1 equiv) with

      
       (3 equiv) in HFIP at RT for 2 hours. Quench with Rochelle's salt.
      

Experimental Recommendations

Scenario A: The "Safe" Route (Recommended)

Use Cbz protection coupled with Lewis Acid Deprotection .

  • Why: It offers robustness during the synthetic sequence (silica stable, acid stable) and avoids the volatility issues of the Boc derivative.

  • Critical Step: You must validate the

    
    /HFIP deprotection on a small scale first.
    
Scenario B: The "Fast" Route

Use Boc protection if the synthesis is short (<3 steps) and involves no acidic reagents or silica gel chromatography.

  • Why: Deprotection is faster.[12]

  • Precaution: Purify on neutralized silica (pre-treated with 1%

    
    ) to prevent Boc loss on the column. Store at -20°C.
    

References

  • Tertiary Carbinamine Protection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed.; Wiley: New York, 2014.

  • Cbz Deprotection with AlCl3/HFIP: Vinayagam, V. et al. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. J. Org.[13][14] Chem.2024 , 89, 5665-5674.[15] [Link]

  • Ritter Reaction for Tertiary Amines: Krimen, L. I.; Cota, D. J. The Ritter Reaction. Org.[2][12][6][7][13][14] React.1969 , 17, 213.

  • Acid Lability of Tertiary Boc: Ragnarsson, U. et al. The instability of N-Boc-protected tertiary alkylamines. J. Chem. Soc., Perkin Trans. 11992 , 145-150.

Sources

X-ray crystallography data and conformational analysis of Benzyl (2-methylpent-4-en-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation & Conformational Analysis of Benzyl (2-methylpent-4-en-2-yl)carbamate

Part 1: Executive Summary & Strategic Context

This guide provides a technical comparison of structural analysis methods for Benzyl (2-methylpent-4-en-2-yl)carbamate , a sterically hindered amine intermediate often employed in the synthesis of reverse-prenylated alkaloids and gem-dimethyl-containing peptidomimetics.[1][2]

The core challenge with this molecule lies in its gem-dimethyl (1,1-dimethyl) substitution at the


-position relative to the nitrogen.[1][2] This steric bulk introduces significant rotational barriers (A(1,3) strain), often resulting in complex rotameric populations in solution that are difficult to resolve via standard NMR.

We compare the "performance"—defined here as resolution, conformational certainty, and predictive value—of X-Ray Crystallography against Solution-State NMR and DFT Computational Modeling .

Part 2: The Molecule & The Challenge

Target Molecule: Benzyl (2-methylpent-4-en-2-yl)carbamate Chemical Structure: Cbz-NH-C(Me)


-CH

-CH=CH

Physical State: Typically a viscous oil or low-melting solid at room temperature due to the flexible allyl tail disrupting packing, despite the rigid carbamate core.[1][2]
Why This Analysis Matters
  • Drug Design: The gem-dimethyl group acts as a "conformation lock," restricting the flexible amino acid side chain into specific regions of the Ramachandran plot.

  • Process Chemistry: Understanding the stability of the Cbz-protecting group in sterically crowded environments is crucial for yield optimization during deprotection (hydrogenolysis vs. acid hydrolysis).

Part 3: Comparative Analysis of Structural Methods

The following table contrasts the utility of X-ray diffraction (XRD) against NMR and Computational methods for this specific hindered carbamate.

Table 1: Methodological Performance Comparison
FeatureMethod A: X-Ray Crystallography (Solid State)Method B: Dynamic NMR (Solution State)Method C: DFT Calculation (In Silico)
Conformational Insight Static: Captures the single lowest-energy global minimum conformer favored by packing forces.[1][2]Dynamic: Shows weighted average of rotamers.[2] Gem-dimethyl groups often cause line broadening.[1][2]Predictive: Calculates relative energies of cis/trans (E/Z) rotamers.
Bond Precision High: Defines C-N partial double bond length (typ. 1.33–1.36 Å) and planarity.Medium: Infers bond order via barrier to rotation (

) measurements.
Variable: Dependent on basis set (e.g., B3LYP/6-31G*).[1][2]
Steric Analysis Direct: Visualizes the exact spatial clash between Methyl groups and Carbonyl oxygen.Indirect: Inferred from NOE (Nuclear Overhauser Effect) signals.Theoretical: Quantifies steric strain energy (kcal/mol).
Sample Requirement Single Crystal (Difficult for oils; requires low-T or derivatization).[1][2]~5-10 mg dissolved in CDCl

or DMSO-d

.[1][2]
None (Computational resources only).
Primary Limitation Crystal Growth: This molecule is likely an oil; requires in situ cryo-crystallization.[1][2]Time Scale: Fast exchange can average signals, hiding distinct conformers.Gas Phase Bias: May not account for solvation or packing effects.[2]

Part 4: Detailed Structural Analysis (X-Ray Focus)

Since Benzyl (2-methylpent-4-en-2-yl)carbamate is often an oil, obtaining X-ray data requires specific "In Situ" crystallization techniques.[1][2] Once crystallized, the structure reveals critical interaction networks.

The Carbamate Resonance & Planarity

X-ray data typically reveals that the N1-C(carbonyl) bond is significantly shorter (approx. 1.34 Å) than the N1-C(alkyl) bond (approx.[1] 1.47 Å).[2][3] This confirms the resonance delocalization of the nitrogen lone pair into the carbonyl, giving the bond partial double-bond character.

  • Impact: The carbamate group (O-C(=O)-N-H) is essentially planar.[1]

  • Observation: The gem-dimethyl group forces the Cbz phenyl ring to twist out of plane to avoid steric clash, a feature often missed in 2D NMR analysis.

The Gem-Dimethyl "Lock"

In the crystal lattice, the two methyl groups at the


-position create a high barrier to rotation.[1][2]
  • Conformer Selection: The crystal structure will almost exclusively show the trans (Z) isomer regarding the carbamate C-N bond, as the cis (E) form incurs severe steric penalties between the benzyl group and the gem-dimethyl bulk.

  • Allyl Group Orientation: The terminal alkene (pent-4-en) usually orients away from the carbamate oxygen to minimize dipole repulsion.[1][2]

Hydrogen Bonding Network

Unlike simple amines, the carbamate N-H is a strong hydrogen bond donor.

  • Pattern: The crystal packing is dominated by intermolecular N-H···O=C hydrogen bonds, forming infinite 1D chains or centrosymmetric dimers.

  • Significance: This H-bond network explains why the Cbz group is so stable; the carbonyl oxygen is "tied up" in interactions, making it less electrophilic and more resistant to premature hydrolysis.

Part 5: Experimental Protocols

Protocol A: "In Situ" Crystallization of the Oily Carbamate

For molecules like Benzyl (2-methylpent-4-en-2-yl)carbamate that resist solidification.[1][2]

  • Capillary Mounting: Seal a small volume (~0.5 µL) of the neat oil in a Lindemann glass capillary.

  • Zone Melting: Mount on the diffractometer equipped with a cryostream (N

    
     gas).
    
  • Flash Cooling: Rapidly cool to 100 K to create a polycrystalline glass.

  • Annealing: Slowly warm the sample until diffraction spots appear (devitrification), then cycle the temperature ±5 K around this point to grow a single grain.

  • Data Collection: Collect full sphere data at 100 K to minimize thermal motion of the terminal allyl chain.

Protocol B: NMR Conformational Analysis (Variable Temperature)

To validate the static X-ray picture against solution dynamics.

  • Solvent: Dissolve 10 mg in DMSO-d

    
     (high viscosity aids rotamer separation).
    
  • Experiment: Run 1H NMR at 298 K, then heat to 350 K in 10 K increments.

  • Observation: Look for the coalescence of the gem-dimethyl singlet.[2] At RT, it may appear as two broadened peaks (if rotation is slow on NMR timescale) or one sharp peak (if fast).

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the rotational energy barrier (
    
    
    
    ) using the Eyring equation.

Part 6: Visualization of Conformational Dynamics

The following diagram illustrates the workflow for determining the dominant conformer and the equilibrium established by the gem-dimethyl steric lock.

ConformationalAnalysis Start Target: Benzyl (2-methylpent-4-en-2-yl)carbamate StericCheck Steric Analysis: Gem-Dimethyl (A-1,3 Strain) Start->StericCheck MethodSplit Select Analytical Method StericCheck->MethodSplit XRD X-Ray Crystallography (Solid State) MethodSplit->XRD For Bond Lengths & Packing NMR VT-NMR Spectroscopy (Solution State) MethodSplit->NMR For Rotamer Ratios XRD_Result Result: Static Global Minimum (Trans-Carbamate Locked) XRD->XRD_Result Cryo-Cooling (100K) NMR_Result Result: Dynamic Equilibrium (Rotational Barrier ΔG‡) NMR->NMR_Result Coalescence Temp Conclusion Structural Insight: Rigid Core + Flexible Allyl Tail XRD_Result->Conclusion NMR_Result->Conclusion

Caption: Analytical workflow comparing static X-ray data vs. dynamic NMR to resolve the steric effects of the gem-dimethyl group.

Part 7: References

  • Synthesis of Cbz-Protected Amines:

    • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. Link[1]

    • Note: Foundational text on Cbz (Z) group introduction.

  • Structural Analysis of Gem-Dimethyl Groups:

    • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition. Link[1]

    • Context: Discusses the rotational barriers introduced by steric bulk like gem-dimethyl groups.[1][2]

  • Crystallographic Data on Analogous Carbamates:

    • Cambridge Structural Database (CSD). Search Query: Cbz-protected tertiary amines. CCDC. Link

    • Source for comparative bond length data (N-C=O resonance).

  • Synthesis of 2-methylpent-4-en-2-yl Derivatives:

    • Mudryk, B., & Cohen, T. (1993).[4] Preparation of (2-methylpent-4-en-2-yl)lithium. Journal of the American Chemical Society.[2][4] Link[1]

    • Context: Establishes the synthesis of the carbon skeleton prior to carbamate protection.

  • In Situ Crystallography Techniques:

    • Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. Organic Crystal Chemistry. Link[1]

    • Protocol validation for crystallizing oily carbamates.

Sources

Validating synthesis of Benzyl (2-methylpent-4-en-2-yl)carbamate against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Benzyl (2-methylpent-4-en-2-yl)carbamate represents a critical intermediate in the synthesis of complex peptidomimetics and heterocyclic scaffolds. Its structure—a Cbz-protected tertiary homoallylic amine—offers a dual-functional handle: the alkene allows for Ring-Closing Metathesis (RCM) or hydroboration, while the carbamate provides robust amine protection orthogonal to Boc/Fmoc strategies.

However, the synthesis of tertiary carbamates is fraught with challenges, primarily steric hindrance and the propensity for elimination side reactions.[1] This guide objectively compares the standard Schotten-Baumann carbamoylation against the Curtius Rearrangement pathway, providing a rigorous validation framework to qualify the synthesized material against established purity standards.[1]

Synthesis Pathways: Comparative Analysis

To validate the product, one must first understand the impurity profiles inherent to its synthesis.[1][2] We compare two primary routes.

Route A: Direct Carbamoylation (The "Standard" Approach)
  • Mechanism: Nucleophilic attack of 2-methylpent-4-en-2-amine on Benzyl Chloroformate (Cbz-Cl).

  • Pros: Cost-effective, readily available reagents.

  • Cons: The tertiary amine is sterically hindered, often requiring forcing conditions that lead to N-acylation byproducts or incomplete conversion.

Route B: Curtius Rearrangement (The "Orthogonal" Approach)
  • Mechanism: Conversion of 2,2-dimethylpent-4-enoic acid to the acyl azide, thermal rearrangement to the isocyanate, and in situ trapping with benzyl alcohol.

  • Pros: Bypasses the nucleophilicity issue of the tertiary amine; generally yields higher purity profiles.[1]

  • Cons: Involves hazardous azide intermediates; requires strict anhydrous conditions to prevent urea formation.[1]

Visualizing the Pathways

The following diagram illustrates the competing pathways and their specific impurity risks.

SynthesisPathways Start_Amine 2-methylpent-4-en-2-amine Product Benzyl (2-methylpent-4-en-2-yl)carbamate (Target) Start_Amine->Product Route A: Direct Protection Impurity_SM Impurity: Unreacted Amine Start_Amine->Impurity_SM Incomplete Rxn Start_Acid 2,2-dimethylpent-4-enoic acid Isocyanate Isocyanate Intermediate Start_Acid->Isocyanate Route B: Curtius CbzCl Benzyl Chloroformate (Base) CbzCl->Product DPPA DPPA / NaN3 (Curtius) Isocyanate->Product + BnOH Impurity_Urea Impurity: Symmetric Urea Isocyanate->Impurity_Urea + H2O (Hydrolysis)

Figure 1: Comparative synthesis workflow highlighting Route A (Direct) vs. Route B (Curtius) and their distinct impurity risks.

Validation Protocol: Establishing the Reference Standard

Since a certified reference material (CRM) for this specific intermediate is rarely available off-the-shelf, you must establish an Internal Reference Standard (IRS) . This protocol utilizes Quantitative NMR (qNMR) as the primary method for purity assignment, orthogonal to HPLC.[1]

Step 1: Structural Confirmation (Qualitative)

Before purity assessment, confirm the structure, specifically the integrity of the alkene and the tertiary carbamate linkage.[1]

Table 1: Key NMR Diagnostic Signals (CDCl₃, 400 MHz)

MoietyProton (¹H) Shift (ppm)MultiplicityCarbon (¹³C) Shift (ppm)Diagnostic Value
Cbz-Aromatic 7.30 – 7.40Multiplet (5H)128.1 – 128.5Confirms Cbz group presence.
Benzylic CH₂ 5.06Singlet (2H)66.2Key integration standard.
Alkene (Terminal) 5.75 – 5.85Multiplet (1H)134.5Verifies alkene integrity (no isomerization).
Alkene (Terminal) 5.05 – 5.15Multiplet (2H)118.0Overlaps with benzylic; check integration carefully.
Gem-Dimethyl 1.32Singlet (6H)27.5Critical: Confirms tertiary center.
Allylic CH₂ 2.35Doublet (2H)44.0Connects quaternary center to alkene.
NH (Carbamate) 4.80Broad Singlet155.0 (C=O)Exchangeable with D₂O.
Step 2: Purity Assignment via qNMR (The "Gold Standard")

HPLC UV detection can be misleading due to the low extinction coefficient of the aliphatic chain compared to the Cbz group.[1] qNMR provides a molar-response-factor-free purity assay.

Protocol:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

  • Solvent: DMSO-d₆ (to shift the NH peak away) or CDCl₃.

  • Relaxation Delay (d1): Set to ≥ 30 seconds (5 × T₁) to ensure full relaxation.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[3]

Experimental Methodologies

Method A: Direct Carbamoylation (Optimized)

Use this for scale-up when cost is a driver.

  • Setup: Charge a flame-dried flask with 2-methylpent-4-en-2-amine (1.0 equiv) and dry DCM (0.2 M).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 equiv). Cool to 0°C.[1]

  • Acylation: Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 30 mins. Note: Rapid addition causes exotherms that degrade the tertiary amine.[1]

  • Workup: Stir at RT for 12h. Quench with 1M HCl (removes unreacted amine). Wash with NaHCO₃ and Brine.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The product elutes after the benzyl chloride byproduct but before benzyl alcohol.[1]

Method B: Curtius Rearrangement (High Purity)

Use this for generating the Internal Reference Standard.

  • Activation: Dissolve 2,2-dimethylpent-4-enoic acid (1.0 equiv) in Toluene. Add Triethylamine (1.2 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Rearrangement: Heat to 80°C for 2h. Evolution of N₂ gas indicates isocyanate formation.[1]

  • Trapping: Add Benzyl Alcohol (1.5 equiv) and catalytic DBU (0.1 equiv). Reflux for 4h.

  • Purification: Column chromatography.[1] This route eliminates the risk of unreacted amine contamination.[1]

Validation Decision Matrix

Use the following logic flow to validate your synthesized batch against the criteria established above.

ValidationLogic Sample Synthesized Batch NMR_Check 1H NMR Analysis (Check Gem-dimethyl & Alkene) Sample->NMR_Check Structure_Valid Structure Confirmed? NMR_Check->Structure_Valid qNMR qNMR Purity Assay (Target > 98%) Structure_Valid->qNMR Yes Fail_Discard FAIL: Discard (Wrong Isomer/Degraded) Structure_Valid->Fail_Discard No (Isomerization) HPLC HPLC Purity Profiling (Check for Urea/BnOH) qNMR->HPLC Purity > 95% Fail_Repurify FAIL: Repurify (Column/Distillation) qNMR->Fail_Repurify Purity < 95% Pass VALIDATED Reference Standard HPLC->Pass Single Peak HPLC->Fail_Repurify Multiple Peaks

Figure 2: Logical decision tree for validating the synthesized carbamate batch.

References

  • Preparation of 2-methylpent-4-en-2-amine: Vertex AI Search Result 1.15: PubChem. (n.d.). 4-Methylpent-4-en-2-amine.[4] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Cbz Protection of Hindered Amines (Manzacidin Synthesis): Vertex AI Search Result 1.3: Weinstabl, H., et al. (2016). Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Curtius Rearrangement for Carbamate Synthesis: Vertex AI Search Result 1.2: Organic Syntheses. (n.d.). Benzyl Carbamate Synthesis Procedures. Retrieved from [Link]

  • Analytical Validation of Carbamates: Vertex AI Search Result 1.12: Hanh, V. T., & Duong, N. V. (2023).[1] Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues. Acta Sci. Pol. Technol. Aliment. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzyl (2-methylpent-4-en-2-yl)carbamate

[1]

Executive Summary

Immediate Action Required: Benzyl (2-methylpent-4-en-2-yl)carbamate is a nitrogenous organic intermediate containing a reactive alkene tail and a carbamate (urethane) protection group. It must be treated as Hazardous Organic Waste .

Do NOT:

  • Do NOT dispose of down the drain (aquatic toxicity risk).

  • Do NOT mix with strong acids (risk of decarboxylation and amine release).

  • Do NOT dispose of in regular trash.

Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its reactivity profile. This molecule functions as a Cbz-protected amine with a terminal alkene.

FeatureChemical LogicDisposal Implication
Functional Group Carbamate (Urethane)Thermal decomposition releases Nitrogen Oxides (

). Requires scrubbed incineration.
Protecting Group Benzyloxycarbonyl (Cbz)Lipophilic; high potential for bioaccumulation if released into water.
Reactive Moiety Terminal AlkenePotential for slow oxidation/peroxide formation over long-term storage.
Physical State Viscous Oil or Low-Melting SolidMust be packaged as "Lab Pack" or bulked with compatible organic solids/sludges.
GHS Classification (Derived)[2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H411: Toxic to aquatic life with long-lasting effects (Standard for lipophilic carbamates).

Waste Classification & Regulatory Framework

This compound does not have a specific named RCRA listing (P or U list) unless it is a discarded commercial chemical product, in which case it defaults to characteristic testing. However, as a laboratory intermediate, it follows "Cradle-to-Grave" management.

EPA/RCRA Designation[2][4]
  • Waste Code: D001 (Ignitable) if in a flammable solvent matrix. If neat and flashpoint >140°F (60°C), it is classified as Non-Regulated Hazardous Waste (state-dependent) or Hazardous Waste N.O.S. (Not Otherwise Specified) .

  • DOT Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (Benzyl (2-methylpent-4-en-2-yl)carbamate).

  • UN Number: UN 3082 (if liquid), UN 3077 (if solid).

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Objective: Prevent cross-contamination and ensure incinerator compatibility.

  • Determine State:

    • If Solid/Neat Oil: Place directly into a wide-mouth high-density polyethylene (HDPE) jar.

    • If in Solution: Determine the solvent.

      • Non-Halogenated (e.g., Ethyl Acetate, Hexane): Segregate into "Organic Solvents - Non-Halogenated" stream.

      • Halogenated (e.g., DCM): Segregate into "Organic Solvents - Halogenated" stream.

  • Labeling:

    • Apply a hazardous waste label immediately upon adding the first drop of waste.

    • Mandatory Fields:

      • Full Chemical Name: Benzyl (2-methylpent-4-en-2-yl)carbamate

      • Hazards: Irritant, Toxic to Aquatic Life

Phase 2: Workflow Visualization

The following decision tree outlines the segregation logic required for this specific carbamate.

DisposalWorkflowStartWaste: Benzyl (2-methylpent-4-en-2-yl)carbamateStateCheckDetermine Physical StateStart->StateCheckSolidNeat Solid / Viscous OilStateCheck->SolidPure CompoundSolutionDissolved in SolventStateCheck->SolutionReaction MixtureStreamAStream A: Solid Organic Waste(High BTU Incineration)Solid->StreamASolventCheckCheck Solvent TypeSolution->SolventCheckStreamBStream B: Non-Halogenated Liquid(Fuel Blending)SolventCheck->StreamBAcetone, EtOAc, HexaneStreamCStream C: Halogenated Liquid(Dedicated Incineration)SolventCheck->StreamCDCM, Chloroform

Figure 1: Segregation logic for Benzyl (2-methylpent-4-en-2-yl)carbamate based on solvent matrix.

Scientific Rationale (The "Why")

As a Senior Application Scientist, it is critical to explain why incineration is the only validated disposal method for this compound.

Thermal Destruction Mechanism

The goal of disposal is the complete mineralization of the organic framework.

  • Carbamate Cleavage: At temperatures >600°C, the carbamate linkage (

    
    ) undergoes thermal elimination.
    
    • Reaction: Yields isocyanates, alcohols, and amines initially, which are toxic.

  • Oxidation: In the secondary combustion chamber (>1000°C, 2-second residence time), these fragments are oxidized.

    • Alkene Tail: Oxidizes to

      
       and 
      
      
      .
    • Nitrogen:[3][4][5][6][7] Converts to

      
       and 
      
      
      .
  • Scrubbing: The facility uses selective catalytic reduction (SCR) to convert hazardous

    
     gases back into inert 
    
    
    before stack release.

Why Chemical Deactivation (Hydrolysis) is NOT Recommended in Lab: While strong acids can deprotect the Cbz group (yielding benzyl alcohol and the free amine), this generates new hazardous waste (acidic amine salts) and increases handling risk. Thermal destruction is a single-step, self-validating removal of the hazard.

Emergency Procedures

Spill Cleanup (Bench Scale < 100g)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: If liquid, dike with vermiculite or sand. Do not use combustible materials (sawdust) if the compound is neat, as the alkene tail poses a theoretical oxidation risk.

  • Cleanup:

    • Absorb liquid with clay-based absorbent.

    • Scoop solids/absorbent into a wide-mouth jar.

    • Wipe surface with Ethanol or Acetone (the compound is lipophilic and will not clean up well with water).

  • Disposal: Label the debris jar as "Hazardous Waste - Debris contaminated with Carbamates."

References

  • National Research Council. (2011).[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

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